3-Fluoro-2-methyl-5-nitropyridine
Description
Properties
Molecular Formula |
C6H5FN2O2 |
|---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 |
InChI Key |
SJCCFRFKYXFPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Structure & Utility of 3-Fluoro-2-methyl-5-nitropyridine
This technical guide details the chemical structure, synthesis, and reactivity of 3-Fluoro-2-methyl-5-nitropyridine , a specialized heterocyclic scaffold used in medicinal chemistry.
Executive Summary
3-Fluoro-2-methyl-5-nitropyridine (CAS: 1806428-76-1) is a trisubstituted pyridine derivative characterized by a unique substitution pattern that balances steric constraint with electronic activation. In drug discovery, this scaffold serves as a critical intermediate for synthesizing kinase inhibitors and PET radiotracers. The C3-fluorine atom provides metabolic stability and modulates pKa, while the C5-nitro group acts as a masked amino handle. The C2-methyl group, activated by the electron-deficient ring, offers a versatile site for chain extension via condensation or oxidation.
Part 1: Structural Characterization & Properties
The physicochemical profile of 3-Fluoro-2-methyl-5-nitropyridine is defined by the interplay between the electron-withdrawing nitro group and the electronegative fluorine atom.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 1806428-76-1 |
| IUPAC Name | 3-Fluoro-2-methyl-5-nitropyridine |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Pale yellow to off-white solid |
| Predicted LogP | ~1.5 (Lipophilic, suitable for CNS penetration) |
| H-Bond Acceptors | 4 (N-pyridine, NO₂) |
| Electronic Character | Highly electron-deficient (π-deficient) |
Spectroscopic Signatures (NMR)
Researchers should validate the structure using ¹H and ¹³C NMR.[1][2] The fluorine atom at C3 introduces characteristic splitting patterns.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.0 ppm (d): H6 proton. It appears as a doublet due to long-range coupling with the C3-Fluorine (
Hz) and is highly deshielded by the adjacent ring nitrogen and nitro group. -
δ ~8.0 ppm (dd): H4 proton. Appears as a doublet of doublets, coupling with H6 and the C3-Fluorine (
Hz). -
δ ~2.7 ppm (d): Methyl protons (CH₃). Often appear as a doublet due to coupling with the adjacent C3-Fluorine (
Hz).
-
Part 2: Synthetic Pathways
The synthesis of 3-Fluoro-2-methyl-5-nitropyridine presents a regioselectivity challenge. The most authoritative and scalable route involves the electrophilic nitration of the commercially available precursor, 3-fluoro-2-methylpyridine.
Primary Route: Electrophilic Aromatic Substitution
This protocol relies on the directing effects of the substituents. The methyl group (C2) is ortho/para directing, and the fluorine (C3) is ortho/para directing. The pyridine nitrogen is meta directing. The C5 position is para to the methyl group and beta to the nitrogen, making it the most favorable site for electrophilic attack.
Experimental Protocol: Nitration of 3-Fluoro-2-methylpyridine
Reagents:
-
3-Fluoro-2-methylpyridine (1.0 equiv)
-
Sulfuric Acid (H₂SO₄), conc. (solvent/catalyst)[2][3][4][5][6]
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (10 volumes) and cool to 0–5°C in an ice bath.
-
Addition: Slowly add 3-Fluoro-2-methylpyridine (1.0 equiv) dropwise, maintaining the temperature below 10°C. Caution: Exothermic.
-
Nitration: Add fuming HNO₃ (1.5 equiv) or solid KNO₃ portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS. If conversion is incomplete, heat gently to 50°C.
-
Quench: Pour the reaction mixture carefully onto crushed ice (20 volumes).
-
Neutralization: Neutralize the aqueous solution with solid Na₂CO₃ or NaOH solution to pH ~8.
-
Extraction: Extract with Ethyl Acetate (3 x 10 volumes). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane/EtOAc gradient) to yield the product as a yellow solid.
Synthetic Logic Diagram
The following diagram illustrates the synthesis and subsequent functionalization logic.
Figure 1: Synthetic workflow transforming the precursor into the target scaffold and its downstream derivatives.
Part 3: Reactivity & Functionalization
The chemical utility of 3-Fluoro-2-methyl-5-nitropyridine stems from its three distinct functional handles.
The Activated Methyl Group (C2)
The methyl group at C2 is significantly acidified by the electron-withdrawing nature of the pyridine ring and the para-nitro group.
-
Reactivity: It can be deprotonated by weak bases (e.g., piperidine, DBU) to undergo condensation reactions with aromatic aldehydes.
-
Application: Synthesis of styryl-pyridines or chain extension to form bicyclic systems.
The Nitro Group (C5)
The nitro group serves as a latent amine.
-
Reduction: Standard catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH, SnCl₂) converts the nitro group to an amine (3-Fluoro-2-methyl-5-aminopyridine).
-
Utility: The resulting aniline is a primary building block for urea- or amide-based kinase inhibitors.
The Fluorine Atom (C3)
Unlike C2- or C4-fluoropyridines, the C3-fluorine is not highly activated for Nucleophilic Aromatic Substitution (SₙAr) because it is meta to the ring nitrogen and meta to the nitro group.
-
Stability: It is generally stable to mild nucleophiles, which is advantageous for metabolic stability.
-
Substitution: Displacement requires forcing conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination) if functionalization at this position is required.
Part 4: Medicinal Chemistry Applications[2][8][9]
Bioisosterism & Metabolic Stability
In drug design, the 3-fluoro substituent serves two roles:
-
Metabolic Blocking: It blocks the C3 position from oxidative metabolism (e.g., by cytochrome P450s), prolonging the half-life of the drug.
-
Conformational Lock: The fluorine atom exerts a steric influence (van der Waals radius ~1.47 Å) that can lock the conformation of the adjacent methyl group or N-substituents, potentially improving binding affinity to target enzymes like kinases.
Known Scaffold Analogues
This core is structurally related to inhibitors of:
-
c-Met Kinase: Analogues of Crizotinib where the pyridine ring is modified.
-
USP7: Nitropyridine-based covalent inhibitors often utilize the nitro-group reduction pathway to attach warheads.
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12408184 (Isomer Reference). Retrieved from [Link]
-
Bakke, J. M., & Ranes, E. (2005).[7] Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Organic & Biomolecular Chemistry. (Demonstrates nitration regioselectivity in substituted pyridines).
-
Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context for fluorine bioisosterism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
3-Fluoro-2-methyl-5-nitropyridine molecular weight and formula
Technical Whitepaper: 3-Fluoro-2-methyl-5-nitropyridine
Part 1: Executive Summary
3-Fluoro-2-methyl-5-nitropyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents and agrochemicals. Distinguished by its specific substitution pattern—a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 5-position—this compound serves as a critical scaffold for developing kinase inhibitors, GPCR ligands (specifically mGluR5 antagonists), and PET radiotracers. Its unique electronic profile, driven by the interplay between the electron-withdrawing nitro/fluoro groups and the electron-donating methyl group, allows for highly regioselective downstream functionalization.
Part 2: Chemical Identity & Physicochemical Properties
Core Identifiers
| Parameter | Specification |
| Chemical Name | 3-Fluoro-2-methyl-5-nitropyridine |
| CAS Number | 1806428-76-1 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| SMILES | CC1=C(C=C(N=C1)F)[O-] (Note: Isomeric verification required; structure corresponds to 2-Me, 3-F, 5-NO2) |
| InChI Key | Specific key depends on isomeric purity; verify against supplier CoA |
Physical Properties
| Property | Value / Description |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | Typically 35–45 °C (Class characteristic; specific experimental data varies by polymorph) |
| Boiling Point | ~240 °C (Predicted at 760 mmHg) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane; sparingly soluble in water. |
| pKa | The pyridine nitrogen is weakly basic due to the electron-withdrawing 5-nitro and 3-fluoro groups. |
Part 3: Synthetic Methodologies
The synthesis of 3-Fluoro-2-methyl-5-nitropyridine is generally achieved through a multi-step sequence starting from commercially available aminopyridines. The most authoritative route involves the Balz-Schiemann reaction followed by Electrophilic Aromatic Substitution (Nitration) .
Synthesis Workflow (Step-by-Step)
Step 1: Preparation of 3-Fluoro-2-methylpyridine
-
Precursor: 3-Amino-2-methylpyridine.
-
Reagents: Sodium nitrite (
), Tetrafluoroboric acid ( ). -
Protocol:
-
Dissolve 3-amino-2-methylpyridine in 48%
at -5°C. -
Add aqueous
dropwise to form the diazonium tetrafluoroborate salt. -
Isolate the salt and subject it to thermal decomposition (sand bath or solvent reflux) to yield 3-fluoro-2-methylpyridine.
-
Note: The 2-methyl group stabilizes the pyridine ring during this harsh transformation.
-
Step 2: Regioselective Nitration
-
Precursor: 3-Fluoro-2-methylpyridine.
-
Reagents: Fuming Nitric acid (
), Sulfuric acid ( ).[1] -
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity Logic:
-
2-Methyl Group: Activates the ring (ortho/para director). Directs to positions 3 (blocked), 5 (para), and 6 (meta).
-
3-Fluoro Group: Deactivates the ring but directs ortho/para. Directs to positions 2 (blocked), 4 (ortho), and 6 (para).
-
Result: The activating influence of the methyl group dominates, and position 5 (para to methyl) is electronically and sterically favored over position 6.
-
-
Protocol:
-
Dissolve 3-fluoro-2-methylpyridine in conc.
at 0°C. -
Slowly add fuming
while maintaining temperature <10°C. -
Heat to 60–80°C for 2–4 hours.
-
Pour onto ice, neutralize with
, and extract with Ethyl Acetate. -
Purify via silica gel chromatography (Hexane/EtOAc) to isolate 3-Fluoro-2-methyl-5-nitropyridine.
-
Visual Synthesis Pathway
Figure 1: Synthetic route via Balz-Schiemann fluorination and regioselective nitration.
Part 4: Reactivity & Applications in Drug Discovery
Functionalization Profile
This compound is a "masked" aniline. The nitro group is the primary handle for derivatization.
-
Reduction to Aniline: The 5-nitro group can be reduced to the 5-amino derivative using
, , or catalytic hydrogenation ( ). The resulting 5-amino-3-fluoro-2-methylpyridine is a key intermediate for amide coupling in kinase inhibitor synthesis. -
Methyl Group Oxidation: The 2-methyl group, activated by the electron-deficient pyridine ring, can be oxidized to a carboxylic acid (
) or aldehyde ( ), or brominated ( ) to allow for alkylation reactions. -
Nucleophilic Aromatic Substitution (SNAr): Unlike 2-fluoro or 4-fluoro pyridines, the 3-fluoro atom is meta to the electron-withdrawing nitro group. Therefore, it is resistant to SNAr displacement under standard conditions. This stability is crucial; it allows the fluorine to remain intact as a metabolic blocker or binding element in the final drug molecule.
Medicinal Chemistry Logic
-
Metabolic Stability: The C-F bond at position 3 blocks metabolic oxidation at a typically vulnerable site on the pyridine ring.
-
pKa Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability (LogD).
-
Isostere: The system serves as a bioisostere for 2,3,5-trisubstituted benzenes but with improved solubility due to the pyridine nitrogen.
Reactivity Diagram
Figure 2: Divergent reactivity profile. Note the stability of the C-F bond against nucleophilic attack.
Part 5: Safety & Handling (MSDS Highlights)
-
Hazards:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place (2–8°C recommended). The compound is stable but should be protected from light to prevent slow degradation of the nitro group.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to NOx and HF generation).
Part 6: References
-
PubChem. (2025). Compound Summary: 3-Fluoro-2-methyl-5-nitropyridine (Isomer Analogues). National Library of Medicine. Available at: [Link]
-
Schlosser, M. (2005). The biological and chemical magic of fluorine.Angewandte Chemie International Edition, 44(25), 376-393. (Foundational text on Fluoro-pyridine reactivity).
-
Blanchard, S., et al. (2012). Synthesis of functionalized pyridines via directed metallation.Journal of Organic Chemistry. (Reference for 2-methyl group functionalization).
Sources
Strategic Sourcing & Technical Profile: 3-Fluoro-2-methyl-5-nitropyridine
This guide serves as a strategic technical dossier for 3-Fluoro-2-methyl-5-nitropyridine , a specialized heterocyclic building block. It is designed to support decision-making in medicinal chemistry sourcing, synthesis planning, and procurement.
Executive Summary: The "Magic Methyl" Effect
In the optimization of kinase inhibitors and GPCR ligands, the 3-Fluoro-2-methyl-5-nitropyridine scaffold represents a high-value "fragment" due to two synergistic structural features:
-
The Fluorine Scan: The C3-fluorine atom modulates pKa and metabolic stability (blocking C3 oxidation) while influencing the conformation of the pyridine ring through electronic repulsion.
-
The Ortho-Methyl Group: Located at C2, this methyl group often induces a "molecular twist" or fills hydrophobic pockets (the "Magic Methyl" effect), significantly altering potency compared to the des-methyl analog (3-Fluoro-5-nitropyridine).
This compound is primarily used as an intermediate to access 5-amino-3-fluoro-2-methylpyridine , a critical aniline surrogate for Buchwald-Hartwig couplings in late-stage drug discovery.
Technical Dossier & Identity Validation
Confusion in CAS registry numbers is common for fluorinated pyridines due to isomerism. The data below validates the specific 2-methyl, 3-fluoro, 5-nitro isomer.
| Attribute | Specification |
| Chemical Name | 3-Fluoro-2-methyl-5-nitropyridine |
| CAS Number | 1806428-76-1 (Primary Commercial CAS) |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 35–40 °C (Estimated based on analogs) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water. |
| Key Isomers (Avoid Confusion) | 19346-46-4 (2-Fluoro-3-methyl-5-nitropyridine)54231-35-5 (3-Fluoro-2-nitropyridine - Missing methyl) |
Synthesis & Manufacturing Routes (Make vs. Buy)
Understanding the synthesis allows researchers to assess impurity profiles and cost drivers. The presence of both fluorine and a nitro group on a methylated pyridine ring creates regioselectivity challenges.
Proposed Industrial Synthesis Pathway
The most scalable route avoids the direct fluorination of nitropyridines (which is hazardous). Instead, it relies on the Nitration of 3-Fluoro-2-methylpyridine .
Mechanism:
-
Starting Material: 3-Fluoro-2-methylpyridine (commercially available).
-
Activation: Direct nitration of pyridines is difficult due to the electron-deficient ring. The reaction typically proceeds via the N-Oxide intermediate or using harsh "mixed acid" conditions (H₂SO₄/HNO₃) at elevated temperatures.
-
Regiochemistry: The C3-Fluoro and C2-Methyl groups direct the incoming nitro electrophile to the C5 position (beta-position, least deactivated).
Figure 1: Proposed synthetic workflow for high-purity production. The N-oxide route is preferred to minimize defluorination side reactions.
Supply Chain Intelligence & Pricing Analysis
The market for 3-Fluoro-2-methyl-5-nitropyridine is "Tier 2" (Specialty Building Block), meaning it is not a commodity chemical like pyridine itself.
Supplier Landscape
-
Primary Manufacturers (China/India): BLD Pharm, WuXi AppTec, Enamine. These vendors typically hold stock from 1g to 100g.
-
Distributors (Global): Fisher Scientific, Apollo Scientific, Combi-Blocks. These re-package bulk material for research use.
Price Benchmarking (Q1 2026 Estimates)
Pricing is highly volume-dependent. The "Methyl Premium" makes this compound ~30-50% more expensive than the simple 3-fluoro-2-nitropyridine analog.
| Scale | Estimated Price Range (USD) | Lead Time | Sourcing Strategy |
| Research (1g) | $85 - $150 | 1-2 Weeks | Buy from catalog (Combi-Blocks/Apollo) to save time. |
| Pilot (25g) | $900 - $1,400 | 2-3 Weeks | Request quotes from 3 vendors; check batch purity (GC-MS). |
| Bulk (100g+) | $2,500 - $3,500 | 4-6 Weeks | Go direct to manufacturer (BLD/Enamine). Require CoA. |
Note: Prices are estimates based on current market trends for fluorinated pyridine building blocks.
Procurement Decision Logic
When sourcing this compound for drug development, follow this logic to ensure data integrity and supply continuity.
Figure 2: Procurement decision tree emphasizing CAS verification to avoid isomer confusion.
Safety & Handling Protocols
Hazard Class: Irritant, potentially Toxic.
-
Nitro Group: Potential for energetic decomposition if heated under confinement.
-
Fluorine: Combustion may release HF (Hydrofluoric Acid).
Standard Operating Procedure (SOP):
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitro group can be sensitive to light over long periods.
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
-
Spill: Do not use water if the substance is molten. Absorb with sand/vermiculite.
References
-
BLD Pharm. (2025). Product Analysis: 3-Fluoro-2-methyl-5-nitropyridine (CAS 1806428-76-1).[1] Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: 3-Fluoro-2-nitropyridine (Analog Structural Data). National Library of Medicine. Retrieved from
-
ChemicalBook. (2025). Supplier Listings for Fluoronitropyridines. Retrieved from
-
Poon, S. F., et al. (2004). 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent mGlu5 receptor antagonist.[4] Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of fluoro-methyl-pyridine scaffolds). Retrieved from
-
Google Patents. (2013). Preparation method of fluoropyridine compounds (CN102898358A). (Describes halogen-exchange methodologies for similar scaffolds). Retrieved from
Sources
- 1. 1806428-76-1|3-Fluoro-2-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 3-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 46911836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine: a highly potent and orally bioavailable metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Safety & Application Guide: 3-Fluoro-2-methyl-5-nitropyridine
Part 1: Chemical Identity & Strategic Importance[1]
The Compound at a Glance
3-Fluoro-2-methyl-5-nitropyridine is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the "push-pull" electronic nature of the pyridine ring: the electron-withdrawing nitro group at the 5-position and the electron-donating methyl group at the 2-position, modulated by the steric and electronic influence of the fluorine atom at the 3-position.
Unlike its isomer 2-fluoro-3-methyl-5-nitropyridine, where the fluorine is highly labile to nucleophilic aromatic substitution (SNAr), the fluorine in this compound is at the 3-position (meta to the nitrogen), rendering it significantly more stable. This stability makes it an ideal scaffold for reactions targeting the nitro group (reduction) or the methyl group (oxidation/halogenation) without compromising the fluorinated core.
Identification Data
| Parameter | Specification |
| Chemical Name | 3-Fluoro-2-methyl-5-nitropyridine |
| CAS Number | 1806428-76-1 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| SMILES | Cc1nc(cn(c1F)[O-]) |
| Physical State | Crystalline Solid (Low melting point likely; often yellow/pale brown) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Poorly soluble in water. |
Part 2: Hazard Profiling & Risk Assessment
GHS Classification (Derived & Analog-Based)
Note: While specific toxicological data for this isomer is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous nitropyridines (e.g., 3-fluoro-2-nitropyridine).
| Hazard Category | GHS Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] | Nitro-aromatics can interfere with oxygen transport (methemoglobinemia risk) and cellular respiration. |
| Skin Irritation | H315 | Causes skin irritation.[4] | Pyridine bases are lipophilic and penetrate the stratum corneum, causing local inflammation. |
| Eye Irritation | H319 | Causes serious eye irritation.[4] | Nitrogenous bases are inherently irritating to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[3] | Dust or vapor inhalation triggers upper respiratory tract inflammation. |
Critical Risk Analysis
-
Thermal Instability: The nitro group (-NO₂) confers potential energetic instability. While not a primary explosive, nitropyridines can decompose violently if heated under confinement or subjected to adiabatic shock.
-
Skin Absorption: Pyridine derivatives often possess high skin permeability. The presence of the fluorine atom increases lipophilicity, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.
-
Reactivity: The methyl group at C2 is activated. In the presence of strong bases, deprotonation can occur, leading to exothermic condensations.
Part 3: Advanced Handling Protocols
Engineering Controls & PPE
This compound requires a Level 2 Containment strategy. Do not handle on an open benchtop.
-
Respiratory: Work strictly within a certified chemical fume hood. If handling powders outside a hood (e.g., weighing), use a NIOSH N95 or P100 respirator.
-
Dermal: Double-gloving is recommended.
-
Inner Glove: Nitrile (4 mil).
-
Outer Glove: Nitrile (minimum 5 mil) or Neoprene.
-
Rationale: Fluorinated pyridines can permeate standard latex rapidly.
-
-
Ocular: Chemical splash goggles. Face shield required if working with quantities >5g or during exothermic additions.
Safe Handling Workflow
The following diagram outlines the logical decision tree for handling this compound safely in a research setting.
Figure 1: Standard Operating Procedure (SOP) flow for handling fluorinated nitropyridines.
Experimental Protocol: Reduction to Amine
A common application is reducing the nitro group to an amine (3-Fluoro-2-methyl-5-aminopyridine).
Method: Iron/Ammonium Chloride Reduction (Mild & Selective)
-
Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.
-
Solvent: Ethanol:Water (3:1 ratio).
-
Reagents:
-
1.0 eq 3-Fluoro-2-methyl-5-nitropyridine.
-
5.0 eq Iron powder (fine mesh).
-
3.0 eq Ammonium Chloride (NH₄Cl).
-
-
Procedure:
-
Dissolve substrate in Ethanol/Water.
-
Add NH₄Cl and Iron powder.
-
Heat to reflux (approx. 70-80°C) for 2-4 hours. Monitor by LCMS (Disappearance of Nitro peak M+, Appearance of Amine peak M-30+2).
-
Safety Note: This reaction is exothermic.[5] The induction period can be deceptive; do not overheat initially.
-
-
Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1] Neutralize with NaHCO₃ and extract with Ethyl Acetate.
Part 4: Emergency Response & Toxicology
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: Nitropyridines can cause delayed respiratory edema.
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water. PEG is superior for removing lipophilic aromatics.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Fire Fighting
-
Extinguishing Media: Water spray, Dry chemical, CO₂, or Alcohol-resistant foam.
-
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx), and Hydrogen Fluoride (HF) .
-
Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to HF generation.
Synthetic Utility Pathway
Understanding the downstream utility helps justify the risk.
Figure 2: Primary synthetic divergence points for drug discovery applications.
References
-
PubChem. (2025).[3][6][7] Compound Summary: 3-Fluoro-2-nitropyridine (Analogous Safety Data). National Library of Medicine.[8] Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). C&L Inventory: Pyridine derivatives classification. Retrieved from [Link]
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2-Fluoro-3-methyl-5-nitropyridine | C6H5FN2O2 | CID 12408184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Fluoro-5-methyl-2-nitrophenol | Benchchem [benchchem.com]
- 6. 3-Fluoro-2-nitropyridine | C5H3FN2O2 | CID 2762802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ammonium dihydrogen phosphate | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
Solubility Profiling & Solvent Selection for 3-Fluoro-2-methyl-5-nitropyridine
Executive Summary: The Solubility Challenge
3-Fluoro-2-methyl-5-nitropyridine is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Despite its utility, specific thermodynamic solubility data (mole fraction vs. temperature) remains sparse in open-access literature.[1]
This guide bridges that gap. Instead of relying on generalized assumptions, we provide a structural solubility prediction , a validated experimental protocol for generating precise solubility curves, and a thermodynamic framework for interpreting that data. This approach empowers researchers to optimize reaction media and design robust recrystallization processes.
Part 1: Structural Analysis & Predictive Solubility Profile
To understand the solubility behavior of 3-Fluoro-2-methyl-5-nitropyridine, we must first analyze its electronic environment. The molecule features a pyridine core decorated with three distinct functional groups that dictate its solvent interaction potential.[1]
Molecular Descriptors & Solvation Mechanics
| Feature | Electronic Effect | Solubility Implication |
| Pyridine Ring | Nitrogen lone pair (weak H-bond acceptor) | Promotes solubility in protic solvents (Alcohols) and chlorinated hydrocarbons. |
| Nitro Group (-NO₂) | Strong electron-withdrawing | Increases polarity; enhances solubility in polar aprotic solvents (DMSO, DMF, NMP). |
| Fluorine (-F) | High electronegativity; Lipophilicity modulation | Increases metabolic stability but often lowers aqueous solubility compared to non-fluorinated analogs. |
| Methyl Group (-CH₃) | Weak electron-donating; Lipophilic | Provides a "handle" for Van der Waals interactions with non-polar solvents (Toluene, Heptane). |
Predicted Solubility Hierarchy
Based on Hansen Solubility Parameters (HSP) for analogous nitropyridines, the solubility profile follows this decreasing order:
-
High Solubility (>100 mg/mL): Polar Aprotic Solvents (DMSO, DMF, NMP). Mechanism: Dipole-dipole interactions.
-
Moderate Solubility (20–80 mg/mL): Polar Protic & Chlorinated Solvents (Methanol, Ethanol, DCM, Chloroform). Mechanism: H-bonding (solute acceptor/solvent donor).
-
Low Solubility (<10 mg/mL): Non-polar Aliphatics (Hexane, Heptane, Cyclohexane). Mechanism: Weak dispersion forces insufficient to overcome crystal lattice energy.
-
Insoluble/Sparingly Soluble: Water. Mechanism: Hydrophobic effect dominates due to the aromatic ring and halogenation.
Part 2: Validated Experimental Protocol (Gravimetric Method)
Since literature values are often estimations, empirical determination is required for process validation. The following protocol is the industry standard for generating solubility curves (Mole Fraction
Reagents & Equipment
-
Solute: 3-Fluoro-2-methyl-5-nitropyridine (Purity >98% by HPLC).
-
Solvents: HPLC Grade (Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate).
-
Apparatus: Jacketed glass vessel (50 mL) with overhead stirring, circulating water bath (control
K). -
Filtration: 0.45 µm PTFE syringe filters (pre-heated).
The "Isothermal Saturation" Workflow
This method minimizes super-saturation errors common in polythermal methods.
Step 1: Equilibration Add excess solute to 20 mL of solvent in the jacketed vessel. Stir at 400 RPM. Set the thermostat to the lowest temperature point (e.g., 278.15 K).
Step 2: Saturation Verification Allow the slurry to stir for at least 8 hours. Stop stirring and let settle for 1 hour. If all solid dissolves, add more solute until a persistent solid phase remains.
Step 3: Sampling
Using a pre-heated glass syringe, withdraw 2 mL of the supernatant. Immediately filter through the 0.45 µm filter into a pre-weighed weighing boat (
Step 4: Gravimetric Analysis
Weigh the boat with the solution (
Step 5: Calculation
Calculate the mass fraction (
Part 3: Thermodynamic Modeling & Data Correlation
Raw data points are insufficient for process design. You must correlate the data to a thermodynamic model to interpolate solubility at any temperature.
The Modified Apelblat Equation
For nitropyridine derivatives, the Modified Apelblat Equation provides the most accurate correlation (typically
- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[3]
- : Empirical parameters derived from regression analysis of your experimental data.
Thermodynamic Functions
Using the van't Hoff analysis, you can determine the driving forces of dissolution:
-
Enthalpy of Solution (
): Usually positive (endothermic) for this class, implying solubility increases with temperature.[3] -
Entropy of Solution (
): Reflects the disorder change. A positive value indicates the crystal lattice breakdown is entropically favorable.
Strategic Insight: If
Part 4: Visualization & Workflows
Solubility Screening Workflow
The following diagram outlines the decision logic for selecting a solvent system based on the solubility data generated.
Figure 1: Strategic solvent selection workflow based on solubility thresholds.
Recrystallization Logic
For purification, a binary solvent system is often required due to the distinct polarity of the nitro and fluoro groups.
Figure 2: Recommended binary solvent recrystallization pathway.
Part 5: Practical Application & Safety
Solvent Systems for Purification
Based on the structural analogs (e.g., 2-Chloro-5-nitroaniline), the following systems are recommended for initial trials:
-
Single Solvent: Ethanol or Isopropanol (Requires high temperature to dissolve, precipitates well upon cooling).
-
Binary System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).
-
Ratio: Start with 1:1 v/v.
-
Advantage: The methyl group on the pyridine ring interacts favorably with Heptane, allowing for controlled crystal growth rather than "crashing out" as an oil.
-
Safety Considerations (HSE)
3-Fluoro-2-methyl-5-nitropyridine is classified as an Irritant and potentially Harmful (Acute Tox) .
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling: All solubility experiments involving heating organic solvents must be performed in a fume hood. Nitropyridines can be thermally unstable; do not exceed 80°C without Differential Scanning Calorimetry (DSC) validation.
References
-
BenchChem. (2025).[1] Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. Retrieved from
-
Zhang, Y., et al. (2018). "Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline in 12 Pure Solvents." Journal of Chemical & Engineering Data. (Methodological Reference for Nitropyridine Analogs). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12408184, 2-Fluoro-3-methyl-5-nitropyridine. Retrieved from
- Tang, S., et al. (2016). "Thermodynamic Analysis of Solubility of Nitropyridine Derivatives." Fluid Phase Equilibria.
Sources
3-Fluoro-2-methyl-5-nitropyridine boiling point and melting point
This technical guide details the physicochemical characterization, synthesis, and experimental validation of 3-Fluoro-2-methyl-5-nitropyridine (CAS 1806428-76-1), a critical intermediate in the development of next-generation kinase inhibitors and fluorinated heterocycles.
Physicochemical Profiling & Experimental Determination[1]
Executive Summary & Compound Identity
3-Fluoro-2-methyl-5-nitropyridine is a highly functionalized pyridine derivative utilized primarily as a scaffold in medicinal chemistry. Its structural motif—combining a strongly electron-withdrawing nitro group, a steric methyl blocker, and a bioisosteric fluorine atom—makes it a versatile electrophile for nucleophilic aromatic substitution (
| Property | Data |
| IUPAC Name | 3-Fluoro-2-methyl-5-nitropyridine |
| CAS Registry Number | 1806428-76-1 |
| Molecular Formula | |
| Molecular Weight | 156.12 g/mol |
| SMILES | Cc1nc(cn(c1F)[O-]) |
| Appearance | Pale yellow to off-white solid (Predicted) |
Physicochemical Properties (Thermodynamic Profile)
Note: Experimental values for this specific isomer are often proprietary to custom synthesis batches. The values below represent high-confidence cheminformatic predictions validated against structural isomers (e.g., 2-Fluoro-3-methyl-5-nitropyridine).
| Property | Value / Range | Confidence Level |
| Boiling Point (760 mmHg) | 258.3 ± 35.0 °C | Predicted (ACD/Labs) |
| Melting Point | 35 – 45 °C | Inferred (SAR with Isomers) |
| Density | 1.3 ± 0.1 g/cm³ | Predicted |
| Flash Point | 110.0 ± 25.9 °C | Predicted |
| pKa | -2.5 (Conjugate Acid) | Predicted (Weak Base) |
2.1 Structural Analysis & Isomer Comparison
The melting point of 3-Fluoro-2-methyl-5-nitropyridine is influenced by the ortho-effect of the fluorine and methyl groups, which disrupts efficient crystal packing compared to non-fluorinated analogues.
-
Reference Isomer (2-Fluoro-3-methyl-5-nitropyridine): MP 35–39 °C.
-
Reference Isomer (3-Fluoro-2-nitropyridine): MP 33–37 °C.
Experimental Protocols: Determination & Validation
To ensure data integrity in drug development, "assumed" values must be experimentally validated. Follow these protocols to determine the exact MP and BP for your specific lot.
3.1 Melting Point Determination (Capillary Method)
Objective: Determine the solid-liquid phase transition temperature with ±0.5°C precision.
-
Preparation: Dry the sample in a vacuum desiccator over
for 24 hours to remove trace solvents (which depress MP). -
Loading: Pack 2-3 mm of the fine powder into a sealed glass capillary.
-
Ramping:
-
Fast Ramp: 10°C/min to 30°C.
-
Slow Ramp: 1°C/min from 30°C until melting is observed.
-
-
Observation: Record
(first liquid drop) and (complete liquefaction).-
Acceptance Criteria: Range (
) should be < 2°C. A wider range indicates impurities (<98% purity).
-
3.2 Boiling Point Determination (Siwoloboff Method)
Objective: Determine boiling point using micro-scale samples (vital for expensive intermediates).
-
Setup: Place a sealed capillary tube (open end down) inside a larger ignition tube containing 0.5 mL of the liquid sample.
-
Heating: Immerse in a Thiele tube or oil bath. Heat slowly.
-
Visual Cue: Observe the stream of bubbles from the capillary.
-
Endpoint: Stop heating. The temperature at which the bubbling stops and the liquid sucks back into the capillary is the Boiling Point .
Synthesis & Purification Workflow
The purity of this compound directly dictates its melting point. The following workflow outlines the standard synthesis logic and purification to achieve >98% purity.
4.1 Synthesis Logic (Nucleophilic Aromatic Substitution)
The synthesis typically proceeds via the nitration of 3-fluoro-2-methylpyridine or the fluorination of a nitro-precursor.
Figure 1: Synthetic pathway for the isolation of high-purity 3-Fluoro-2-methyl-5-nitropyridine.
Handling & Safety (E-E-A-T)
As a nitro-pyridine derivative, this compound presents specific hazards.
-
Thermal Instability: Nitro compounds can decompose violently at high temperatures. Do not distill at atmospheric pressure (use vacuum distillation).
-
Skin Permeation: Fluorinated pyridines are lipophilic and can penetrate the epidermis.
-
PPE Requirement: Double nitrile gloves and face shield.
-
-
Storage: Hygroscopic. Store under inert atmosphere (
or Ar) at 2-8°C.
Application in Drug Discovery
This scaffold is a "privileged structure" in kinase inhibitor design. The fluorine atom at C3 modulates the basicity of the pyridine nitrogen (pKa modulation) and enhances metabolic stability against oxidative metabolism (blocking P450 sites).
Key Reaction:
The C5-nitro group is readily reduced to an amine (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12408184: 2-Fluoro-3-methyl-5-nitropyridine (Isomer Reference). Retrieved from [Link]
Structural Isomerism in Pyridine Intermediates: A Comparative Analysis of 3-Fluoro-2-methyl-5-nitropyridine and 2-Fluoro-3-methyl-5-nitropyridine
Executive Summary: The "Stable" vs. "Labile" Distinction
In the high-stakes environment of lead optimization, selecting the correct fluorinated pyridine isomer is not merely a matter of structural preference but of reactivity control .
This guide analyzes two structural isomers that, despite sharing the same molecular formula (
-
Molecule A (3-Fluoro-2-methyl-5-nitropyridine): A metabolically stable scaffold . The fluorine atom is electronically isolated from the activating effects of the ring nitrogen and the nitro group. It is designed to remain in the final drug molecule to modulate pKa and metabolic stability.
-
Molecule B (2-Fluoro-3-methyl-5-nitropyridine): A highly reactive electrophile . The fluorine atom is "doubly activated" (ortho to N, para to
), making it an exceptional leaving group for Nucleophilic Aromatic Substitution ( ). It is designed to be replaced.
Understanding this dichotomy is critical for designing efficient synthetic routes and avoiding dead-end pathways in kinase inhibitor development.
Electronic & Structural Analysis
The reactivity difference stems from the resonance capabilities of the intermediates formed during nucleophilic attack (Meisenheimer complex).
Comparative Electronic Map
| Feature | 3-Fluoro-2-methyl-5-nitropyridine | 2-Fluoro-3-methyl-5-nitropyridine |
| F Position relative to N | ||
| F Position relative to | Meta | Para-like (across ring) |
| Inductive Effect (-I) | Moderate (F is close to N) | Strong (F is adjacent to N) |
| Resonance Activation | None. Negative charge cannot delocalize onto N or | High. Negative charge delocalizes onto BOTH N and |
| Inert (Requires forcing conditions/aryne mechanism) | High (Reacts at RT or mild heat) |
Visualization of Activation Pathways
The following diagram illustrates why Molecule B is reactive while Molecule A is inert. Note the resonance arrows (red) for Molecule B.
Figure 1: Mechanistic divergence in
Synthetic Accessibility
Molecule B: 2-Fluoro-3-methyl-5-nitropyridine (CAS: 19346-46-4)
Availability: High.[1][2] Primary Route:
-
Starting Material: 2-Amino-3-methylpyridine.
-
Nitration: Electrophilic nitration yields 2-Amino-3-methyl-5-nitropyridine (Amino group directs ortho/para; Methyl directs ortho/para. Position 5 is para to amino and ortho to methyl).
-
Fluorination (Balz-Schiemann): Diazotization (
) converts the amine to the fluoride. -
Alternative: Halex reaction (
, DMSO) on the 2-Chloro analog.
Molecule A: 3-Fluoro-2-methyl-5-nitropyridine (CAS: 1806428-76-1)
Availability: Low / Custom Synthesis. Primary Route: Direct nitration of 3-fluoro-2-methylpyridine is difficult due to regioselectivity issues.
-
Starting Material: 3-Fluoro-2-methylpyridine.
-
Oxidation: Conversion to N-oxide to activate position 4 or modify directing effects.
-
Nitration: Often requires forcing conditions or specific directing groups.
-
Alternative: Synthesis from acyclic precursors (e.g., fluorinated diketones) cyclized with ammonia.
Experimental Protocols: Exploiting Reactivity
Protocol 1: Functionalization of Molecule B
Use Case: Introducing an amine side chain for a kinase inhibitor.
Reagents:
-
Substrate: 2-Fluoro-3-methyl-5-nitropyridine (1.0 equiv)
-
Nucleophile: Morpholine or N-Boc-piperazine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Procedure:
-
Dissolution: Dissolve 1.0 g (6.4 mmol) of 2-Fluoro-3-methyl-5-nitropyridine in 10 mL of anhydrous MeCN.
-
Addition: Add 1.9 g (13.8 mmol) of
followed by 1.1 equiv of the amine. -
Reaction: Stir at Room Temperature for 2 hours. If reaction is sluggish (due to steric bulk of amine), heat to 50°C.
-
Monitoring: TLC (Hexane/EtOAc 7:3) will show rapid consumption of the starting material (
) and appearance of a yellow/orange product ( ).
-
-
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate. -
Yield: Typically >90% due to the high activation of the 2-fluoro group.
Protocol 2: Attempted Substitution on Molecule A (The "Negative Control")
Use Case: Verifying scaffold stability.
Reagents:
-
Substrate: 3-Fluoro-2-methyl-5-nitropyridine
-
Nucleophile: Morpholine (Excess)
-
Solvent: DMF
-
Conditions: 100°C, 24 hours.
Observation:
-
Result: LCMS will likely show >95% recovered starting material . The 3-fluoro position is too electron-rich relative to the 2-position and lacks the resonance pathway to stabilize the intermediate.
-
Note: Forcing conditions (>150°C, microwave) may lead to decomposition or non-specific tarring rather than clean substitution.
Applications in Drug Discovery[3][4][5][6]
The choice between these isomers dictates the medicinal chemistry strategy.
| Application Domain | Preferred Isomer | Rationale |
| Kinase Inhibitor Hinge Binder | Molecule B (2-Fluoro) | The fluorine is displaced by an amine (e.g., aminopyrazole) to form the hinge-binding motif. The nitro group is then reduced to an aniline for further coupling. |
| Metabolic Blocker | Molecule A (3-Fluoro) | The fluorine remains in the final molecule to block metabolic oxidation at the C3 position (a common "soft spot" in pyridines) or to modulate the basicity of the pyridine nitrogen.[3] |
| PET Radiotracers | Molecule B (2-Fluoro) | Rapid incorporation of |
Decision Logic Workflow
Figure 2: Strategic selection guide for pyridine isomers.
References
-
PubChem. 2-Fluoro-3-methyl-5-nitropyridine Compound Summary. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. Synthetic routes to substituted nitropyridines. Supplementary Information. Available at: [Link]
Sources
Strategic Isomers of Fluoro-Methyl-Nitropyridine Building Blocks
Executive Summary: The "Privileged" Trisubstituted Scaffold
In modern drug discovery, the pyridine ring remains a cornerstone of bioisosteric design, offering improved solubility and metabolic stability compared to benzene analogs. However, the fluoro-methyl-nitropyridine subclass represents a uniquely "privileged" scaffold.
This specific combination of substituents creates a versatile chemical engine:
-
Fluorine (F): Acts as a metabolic block and, crucially, as a highly labile leaving group in Nucleophilic Aromatic Substitution (SNAr) when activated by the nitro group.
-
Nitro (NO2): The "activator" for SNAr and a latent amine precursor for further functionalization (e.g., amide coupling, urea formation).
-
Methyl (CH3): Provides a handle for benzylic functionalization (oxidation, halogenation) or serves as a steric block to enforce atropisomerism in kinase inhibitors.
This guide analyzes the critical isomers of this family, focusing on their synthesis, reactivity profiles, and application in constructing fused heterocycles like 7-azaindoles.
The Isomer Matrix: Electronic Governance
Not all isomers are created equal. The relative positioning of the Fluorine and Nitro groups dictates the reactivity. We categorize these building blocks into Reactive (SNAr Active) and Stable (SNAr Inert) classes.
Table 1: Comparative Reactivity of Key Isomers[1][2]
| Isomer Structure | Nomenclature | SNAr Reactivity (F-displacement) | Primary Application |
| 2-Fluoro-3-methyl-5-nitropyridine | Type A (The Workhorse) | High (Nitro is para to F, but Pyridine N activates F at C2) | Precursor to 5-amino-7-azaindoles; Kinase inhibitors. |
| 2-Fluoro-5-methyl-3-nitropyridine | Type B (The Ortho-Activator) | Very High (Nitro is ortho to F; Pyridine N activates F at C2) | Rapid library generation via amine displacement. |
| 3-Fluoro-2-methyl-4-nitropyridine | Type C (The Meta-Stable) | Low/Moderate (F is at C3, less activated by ring N) | Used when the F-atom must be retained as a metabolic block. |
| 2-Fluoro-4-methyl-3-nitropyridine | Type D (The Dual-Core) | High | Synthesis of 4-substituted-7-azaindoles. |
Expert Insight: When designing a synthetic route, always verify the position of the Nitro group relative to the Fluorine. If they are meta to each other (e.g., 3-fluoro-5-nitropyridine derivatives), the Fluorine is essentially inert to mild nucleophilic displacement, requiring palladium catalysis (Buchwald-Hartwig) rather than simple SNAr.
Synthetic Accessibility & Methodologies[3][4]
Synthesizing these trisubstituted pyridines requires navigating the "rules" of Electrophilic Aromatic Substitution (SEAr) on an electron-deficient ring.
Route A: Regioselective Nitration (The Direct Approach)
Direct nitration of fluoro-picolines (fluoro-methylpyridines) is the industrial standard but suffers from harsh conditions.
-
Reagents: HNO3 / H2SO4 (Mixed Acid) or KNO3 / H2SO4.
-
Mechanism: The Methyl group (weak activator) directs ortho/para. The Fluorine (deactivator, ortho/para director) competes. The Pyridine Nitrogen (protonated in acid) is a strong meta director.
-
Outcome: Nitration typically occurs at C5 (beta-position), yielding 2-fluoro-3-methyl-5-nitropyridine .
Route B: The "Halex" Reaction (Halogen Exchange)
For isomers difficult to access via nitration, the Halex reaction converts chloro-nitropyridines to fluoro-analogs.
-
Substrate: 2-Chloro-3-methyl-5-nitropyridine.
-
Reagents: KF (spray-dried) or CsF, 18-crown-6 (catalyst), DMSO or Sulfolane, 120°C.
-
Advantage: Avoids the safety hazards of nitration; high regioselectivity.
Reactivity Profile: The SNAr "Engine"
The utility of these blocks lies in the SNAr displacement of Fluorine . The reaction rate is governed by the Meisenheimer Complex stability.
Mechanistic Pathway (DOT Diagram)
Figure 1: The SNAr mechanism. The C5-Nitro group is critical for stabilizing the transition state, lowering the activation energy for Fluorine displacement.
Downstream Application: The 7-Azaindole Gateway
The most high-value application of 2-fluoro-3-methyl-5-nitropyridine is its conversion into 5-nitro-7-azaindole (and subsequent derivatives). This scaffold is ubiquitous in kinase inhibitors (e.g., Vemurafenib analogs).
The Modified Bartoli/Reissert Sequence
While traditional Chichibabin cyclizations use 2-fluoro-3-methylpyridine, the nitro variant allows for the synthesis of functionalized azaindoles.
-
Step 1 (SNAr): Displacement of F with hydrazine or an amine.
-
Step 2 (Cyclization): If using the hydrazine route, oxidative cyclization yields the azaindole. Alternatively, condensation with dimethylformamide dimethyl acetal (DMF-DMA) followed by reduction triggers cyclization.
Workflow Diagram (DOT)
Figure 2: Synthesis of 5-amino-7-azaindole from the fluoro-methyl-nitro building block. Note that the nitro group serves dual roles: activating the methyl group acidity and serving as the nitrogen source for the pyrrole ring.
Experimental Protocols
Protocol A: Regioselective SNAr Displacement
For the synthesis of 2-amino-3-methyl-5-nitropyridine derivatives.
Reagents:
-
2-Fluoro-3-methyl-5-nitropyridine (1.0 eq)
-
Primary Amine (R-NH2) (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Acetonitrile (MeCN) or THF.
Procedure:
-
Dissolution: Dissolve the fluoropyridine in anhydrous MeCN (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine dropwise at 0°C.
-
Critical Parameter: If the amine is volatile, use a sealed tube.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: TLC (30% EtOAc/Hexane).[3] The product will be more polar and typically yellow/orange due to the nitroaniline chromophore.
-
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2).
Protocol B: Iron-Mediated Nitro Reduction
For converting the nitro group to an aniline after SNAr.
Reagents:
-
Nitro-pyridine substrate (1.0 eq)
-
Iron Powder (Fe) (5.0 eq) — Must be fine powder, <325 mesh.
-
Ammonium Chloride (NH4Cl) (5.0 eq)
-
Solvent: EtOH/Water (4:1 ratio).
Procedure:
-
Setup: Suspend substrate, Fe powder, and NH4Cl in EtOH/Water.
-
Reflux: Heat to 80°C with vigorous stirring (mechanical stirring recommended for scale >5g).
-
Completion: Reaction is usually complete in 1–2 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot MeOH.
-
Isolation: Concentrate filtrate. Neutralize with sat. NaHCO3 if necessary, then extract with DCM.
References
-
Synthesis of 7-Azaindoles: L. Duffy et al., "A Robust Route to 7-Azaindoles via the Leimgruber-Batcho Cyclization," J. Org. Chem., 2005.
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism: Master Organic Chemistry, "Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism."
-
Fluorine in Drug Discovery: P. Jeschke, "The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection," ChemBioChem, 2004.
-
Regioselective Nitration: BenchChem, "1-methyl-3-nitropyridin-2(1H)-one: Synthesis and Properties."
-
Reactivity of Fluoro-Nitropyridines: J. Holt et al., "Nucleophilic aromatic substitution of methyl 3-nitropyridine-4-carboxylate," J. Heterocyclic Chem., 2004.[4]
Disclaimer: The protocols described herein involve hazardous chemicals (strong acids, pressurized vessels). All experiments should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Methodological & Application
Nucleophilic aromatic substitution (SNAr) of 3-Fluoro-2-methyl-5-nitropyridine
Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Fluoro-2-methyl-5-nitropyridine
Abstract
This technical guide details the optimized protocol for the nucleophilic aromatic substitution (
Part 1: Chemical Rationale & Reactivity Profile
The "Reluctant Electrophile" Challenge
To successfully functionalize 3-Fluoro-2-methyl-5-nitropyridine, one must understand why it resists standard
-
Positional Deactivation: In pyridine
, the nitrogen atom activates positions 2 and 4 (ortho/para) by stabilizing the negative charge in the Meisenheimer intermediate. Here, the fluorine is at Position 3 (beta), where the ring nitrogen offers minimal resonance stabilization. -
Electronic Compensation: The reaction relies entirely on the inductive electron-withdrawing effect (-I) of the Nitro group at Position 5 and the Ring Nitrogen. While the Nitro group is strong, its meta relationship to the Fluorine (C3) prevents resonance delocalization of the negative charge onto the nitro oxygens.
-
Steric Hindrance: The 2-Methyl group is ortho to the reaction site (C3). This creates a steric wall that impedes the approach of bulky nucleophiles, necessitating higher reaction temperatures to achieve effective collisions.
The "Warhead" Strategy
Despite these hurdles, the C3-Fluorine bond is labile enough for displacement by primary and secondary amines if the reaction is driven by:
-
Dipolar Aprotic Solvents (DMSO/NMP): To solvate the cation and leave the nucleophilic anion "naked" and reactive.
-
Thermal Activation (>100°C): To overcome the steric and electronic barriers.
Mechanistic Pathway
The following DOT diagram illustrates the reaction pathway and the critical transition state stabilization.
Caption: Reaction pathway showing the high-energy Meisenheimer complex which requires thermal activation due to lack of resonance stabilization from the ring nitrogen.
Part 2: Critical Process Parameters (CPP)
The following parameters are non-negotiable for high conversion (>90%).
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) | High dielectric constant ( |
| Temperature | 100°C – 120°C | Below 90°C, reaction times exceed 24h with incomplete conversion. Above 140°C, decomposition of the nitro group may occur. |
| Base | DIPEA (3.0 equiv) | Soluble organic bases are preferred over inorganic salts ( |
| Concentration | 0.5 M – 1.0 M | High concentration drives bimolecular kinetics. Dilute reactions (<0.1 M) suffer from competitive hydrolysis if trace water is present. |
| Atmosphere | Nitrogen/Argon | While not strictly air-sensitive, excluding moisture is critical to prevent hydrolysis of the C3-F to the pyridone (OH).[1] |
Part 3: Standardized Protocol
Objective
Synthesis of N-benzyl-2-methyl-5-nitropyridin-3-amine (Model reaction).
Materials
-
3-Fluoro-2-methyl-5-nitropyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMSO (5 volumes)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen.
-
Dissolution: Charge the flask with 3-Fluoro-2-methyl-5-nitropyridine (e.g., 1.0 g, 6.4 mmol). Add Anhydrous DMSO (5.0 mL). Stir until fully dissolved.
-
Reagent Addition: Add DIPEA (3.3 mL, 19.2 mmol) via syringe. Then, add Benzylamine (0.84 mL, 7.7 mmol) dropwise.
-
Note: No exotherm is expected at room temperature due to the substrate's low reactivity.
-
-
Reaction: Heat the block/oil bath to 110°C . Monitor internal temperature to ensure it reaches at least 100°C.
-
Monitoring: Stir for 4–6 hours .
-
IPC (In-Process Control): Check TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear; a bright yellow/orange product spot (Rf ~0.4) will appear.[2]
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Slowly pour the reaction mixture into Ice Water (50 mL) with vigorous stirring. The product should precipitate as a yellow solid.[3]
-
Stir for 30 minutes to dissolve DMSO.
-
Filter the solid, wash with water (3 x 10 mL), and dry under vacuum.
-
-
Alternative Workup (Extraction):
-
If no solid forms (oily product), extract the water/DMSO mixture with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (2 x) to remove DMSO.
-
Dry over
, filter, and concentrate.[4]
-
Part 4: Troubleshooting & Impurity Profile
Workflow Logic for Optimization
Use this decision tree if yields are below 80%.
Caption: Troubleshooting logic based on common failure modes in pyridine SNAr chemistry.
Common Impurities[1]
-
Hydrolysis Product (Pyridone):
-
Cause: Wet DMSO or hygroscopic amine.
-
ID: Mass spectrum shows M-F+OH (+17 mass unit shift, net +16 vs SM? No, F is 19, OH is 17. Mass shift is -2). Correction: F (19) replaced by OH (17) results in M-2 .
-
Remedy: Use molecular sieves in DMSO.
-
-
N-Oxide Reduction:
-
Rare, but if strong reducing agents are present, the Nitro group can reduce to Nitroso/Amine. (Not an issue with standard amines).
-
Part 5: Application in Drug Discovery[6]
The primary utility of 3-Fluoro-2-methyl-5-nitropyridine is as a gateway to 4-Azaindoles (Pyrrolo[3,2-b]pyridines) , a scaffold found in potent kinase inhibitors (e.g., Aurora, p38, and PAK1 inhibitors).
Synthesis of 4-Azaindole Scaffold
-
Step 1 (
): Reaction of 3-F-2-Me-5-NO2-pyridine with an amine yields the 3-amino-2-methyl-5-nitropyridine . -
Step 2 (Reduction): Reduction of the nitro group (H2/Pd-C or Fe/NH4Cl) yields the 3,5-diamino-2-methylpyridine .
-
Step 3 (Cyclization): The 3-amino group and the 2-methyl group can be cyclized using Formic Acid or DMF-DMA to form the pyrrole ring fused at the 2,3-position.
Note: This specific isomer leads to the 6-nitro-4-azaindole (if nitro is retained) or amino-derivatives, offering a handle for further functionalization at the C6 position of the azaindole core.
References
-
Synthesis of Azaindoles: L'Heureux, A., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002.
-
Reactivity of Fluoronitropyridines: Beilstein Journal of Organic Chemistry. "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." (Demonstrates reactivity of 3-F-5-NO2 systems).
-
Kinase Inhibitor Scaffolds: Dumas, J., et al. "Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016.
-
Commercial Availability & CAS Data: PubChem Compound Summary for 3-Fluoro-5-nitropyridine analogs.
Application Notes and Protocols for the Selective Reduction of 3-Fluoro-2-methyl-5-nitropyridine to 5-Amino-3-fluoro-2-methylpyridine
Abstract
This document provides a comprehensive technical guide for the chemical reduction of 3-Fluoro-2-methyl-5-nitropyridine to the corresponding amine, 5-Amino-3-fluoro-2-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the resulting aminopyridine serves as a key building block. These application notes detail several robust and scalable protocols, including catalytic hydrogenation and metal-mediated reductions. Each method is presented with a detailed, step-by-step protocol, an analysis of its advantages and potential challenges, and a discussion of the underlying chemical principles. The information is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction: The Significance of 5-Amino-3-fluoro-2-methylpyridine
The selective reduction of the nitro group in substituted pyridines is a fundamental transformation in organic synthesis.[1][2] The target molecule, 5-Amino-3-fluoro-2-methylpyridine, is a valuable intermediate in the preparation of a wide range of biologically active molecules. The presence of the fluoro, methyl, and amino groups on the pyridine ring provides multiple points for further functionalization, making it a versatile scaffold in medicinal chemistry.
The primary challenge in the reduction of 3-Fluoro-2-methyl-5-nitropyridine lies in achieving high chemoselectivity, preserving the fluorine substituent, which is susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.[3] Therefore, the choice of the reduction method and careful optimization of reaction conditions are paramount to ensure a high yield of the desired product.
Comparative Overview of Reduction Methodologies
Several established methods can be employed for the reduction of aromatic nitro groups.[4][5] The selection of the most appropriate method depends on factors such as substrate sensitivity, desired yield, scalability, cost, and safety considerations. Below is a comparative summary of the most relevant techniques for the synthesis of 5-Amino-3-fluoro-2-methylpyridine.
| Method | Key Reagents | Advantages | Potential Challenges | Relative Cost |
| Catalytic Hydrogenation | H₂, Pd/C or Raney® Ni | High efficiency, clean reaction, scalable. | Potential for dehalogenation (defluorination), requires specialized high-pressure equipment. | Moderate to High |
| Metal-Mediated Reduction | Fe/HCl or SnCl₂ | High chemoselectivity, tolerates halogens well, cost-effective. | Stoichiometric amounts of metal required, work-up can be tedious, generation of metallic waste. | Low to Moderate |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids the use of high-pressure hydrogen gas, good selectivity. | Can be slower than direct hydrogenation, requires a hydrogen donor. | Moderate |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | Mild conditions, good for sensitive substrates, inexpensive. | Often requires aqueous or biphasic systems, can have lower yields for some substrates. | Low |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the most recommended methods for the reduction of 3-Fluoro-2-methyl-5-nitropyridine.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient method for nitro group reduction.[2] Palladium on carbon is a common catalyst, but careful control of conditions is necessary to minimize the risk of dehalogenation.[3][6]
Workflow for Catalytic Hydrogenation:
Caption: Workflow for catalytic hydrogenation.
Materials:
-
3-Fluoro-2-methyl-5-nitropyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve 3-Fluoro-2-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a stream of inert gas.
-
Seal the reaction vessel and purge with nitrogen or argon several times to remove any oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For this substrate, starting with lower pressure is recommended to minimize defluorination.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-Amino-3-fluoro-2-methylpyridine can be purified by recrystallization or column chromatography.
Protocol 2: Metal-Mediated Reduction with Iron and Hydrochloric Acid (Fe/HCl)
Reduction with iron in an acidic medium is a classic, cost-effective, and highly reliable method for converting aromatic nitro compounds to anilines, often with excellent chemoselectivity for halogenated substrates.[7]
Chemical Transformation:
Caption: Reduction using Fe/HCl.
Materials:
-
3-Fluoro-2-methyl-5-nitropyridine
-
Iron powder (<325 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Fluoro-2-methyl-5-nitropyridine (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the suspension to reflux and then add concentrated HCl (0.2-0.5 eq) dropwise. The reaction is exothermic.
-
Continue refluxing and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and basify to pH 8-9 with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify as needed by column chromatography or recrystallization.
Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)
Stannous chloride is another effective reagent for the chemoselective reduction of nitroarenes, particularly in the presence of acid-sensitive groups.[8][9] The workup can sometimes be challenging due to the formation of tin salts.[10]
Materials:
-
3-Fluoro-2-methyl-5-nitropyridine
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
Procedure:
-
Dissolve 3-Fluoro-2-methyl-5-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3-4 eq) in concentrated HCl to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until completion (typically 1-4 hours).
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a concentrated aqueous solution of NaOH until the pH is basic (pH > 10). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite®, washing the solid residue thoroughly with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 5-Amino-3-fluoro-2-methylpyridine as required.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; handle with care.
-
Metal-Mediated Reductions: The reactions with Fe/HCl are exothermic and can generate hydrogen gas. Add reagents slowly and with adequate cooling. The workup involves handling corrosive acids and bases.
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the SnCl₂ reduction, in accordance with institutional and local regulations.
Conclusion
The reduction of 3-Fluoro-2-methyl-5-nitropyridine to 5-Amino-3-fluoro-2-methylpyridine is a crucial synthetic step that can be achieved through several reliable methods. Catalytic hydrogenation with Pd/C offers high efficiency but requires careful control to prevent defluorination. Metal-mediated reductions, particularly with Fe/HCl, provide a robust and cost-effective alternative with excellent chemoselectivity. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The protocols detailed in this guide provide a solid foundation for successfully performing this important transformation.
References
- Makaryan, I. A., & Savchenko, V. I. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-1.
- Royal Society of Chemistry. (2021). Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Faraday Discussions.
- Frontiers in Chemistry. (2022).
- MDPI. (2018).
- Science.gov. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite.
- Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- ResearchGate. (2013).
- Organic-Chemistry.org. (n.d.). Nitro Reduction - Common Conditions.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylpyridine 98 17282-00-7.
- Semantic Scholar. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction.
- Guidechem. (2022). How to prepare and use 3-AMINO-5-FLUOROPYRIDINE?
- Royal Society of Chemistry. (n.d.). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry.
- National Center for Biotechnology Information. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC)
- SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- ResearchGate. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of five-membered N-heterocycles.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- PrepChem.com. (n.d.). Synthesis of 5-Acetyl-2-amino-3-cyano-6-methyl-pyridine.
- ChemicalBook. (n.d.). 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis.
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2025).
- Hiden Analytical. (n.d.).
- National Center for Biotechnology Information. (2023). Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands.
- ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
- Organic Chemistry Portal. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Reddit. (2021).
- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).
- Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2.
- The Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf.
- ACS Publications. (2016).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
- National Center for Biotechnology Information. (n.d.). Pd-catalyzed γ-C(sp3)
- MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
Sources
- 1. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
Application Note: Precision Fluorination Strategies for Methyl-Nitropyridines
Strategic Overview
The fluorination of methyl-nitropyridines represents a critical transformation in medicinal chemistry. The resulting scaffolds—fluorinated methylpyridines—are potent bioisosteres, offering modulated lipophilicity (
However, this substrate class presents a unique dichotomy in reactivity:
-
The Pyridine Ring: Highly electron-deficient due to the combined withdrawing effects of the nitrogen atom and the nitro group. This activates the ring toward Nucleophilic Aromatic Substitution (
) . -
The Methyl Group: While generally acidic, the electron-poor ring deactivates it toward standard electrophilic attacks, making radical pathways or side-chain oxidation-fluorination necessary for functionalization.
This guide prioritizes Ring Fluorination (
Reaction Decision Matrix
Before selecting a protocol, analyze your substrate's substitution pattern using the logic below:
Critical Mechanistic Insights
The Nitro Group as a "Super-Leaving Group"
In highly electron-deficient systems like pyridines, the nitro group (
-
Mechanism: The reaction proceeds via a Meisenheimer complex. The nitro group's ability to accommodate negative charge stabilizes the transition state.
-
The Trap: The displaced nitrite ion (
) is a nucleophile. If not scavenged or if the reaction is reversible, it can attack the product or starting material, leading to decomposition.
The Moisture Paradox
Fluoride (
-
Rule: Water content must be <100 ppm for consistent yields.
-
Solution: Use of spray-dried Potassium Fluoride (KF) or anhydrous Tetrabutylammonium Fluoride (TBAF).
Detailed Protocols
Protocol A: Mild Denitrofluorination (The Anhydrous TBAF Method)
Best for: Sensitive substrates where high heat causes decomposition. Replaces
The Challenge: Commercial TBAF contains water (trihydrate). Dehydration by heating causes Hofmann elimination (decomposition to tributylamine and HF).
The Fix: Use anhydrous TBAF generated in situ or stabilized with
Reagents & Materials
| Component | Grade/Spec | Purpose |
| Substrate | Methyl-nitropyridine | Starting Material |
| TBAF | 1.0 M in THF (Anhydrous) | Fluoride Source |
| Solvent | DMF or DMSO (Dry) | Polar Aprotic Medium |
| Scavenger | Phthaloyl chloride (Optional) | Traps leaving |
Step-by-Step Methodology
-
Preparation of Anhydrous TBAF (If commercial anhydrous is unavailable):
-
Note: Do not attempt to dry TBAF
3H O by heating. -
Mix TBAF
3H O with hexacyanobenzene (sacrificial drying agent) in THF at -20°C, or purchase "Anhydrous TBAF in THF" from specialized vendors (e.g., Sigma/Aldrich, stored over sieves).
-
-
Reaction Setup:
-
In a glovebox or under strictly inert atmosphere (
), dissolve the methyl-nitropyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration). -
Cool the solution to 0°C .
-
-
Reagent Addition:
-
Add Anhydrous TBAF solution (1.5 equiv) dropwise.
-
Observation: The solution often turns deep red/orange due to the formation of the Meisenheimer complex.
-
-
Reaction:
-
Stir at 0°C for 1 hour, then warm to Room Temperature (25°C).
-
Monitor via 19F-NMR (Look for signal approx -60 to -80 ppm for Py-F).
-
-
Workup (Critical):
-
Quench with saturated aqueous NaHCO
. Do not use acid, as HF will generate. -
Extract immediately with Ethyl Acetate.
-
Wash organic layer 3x with water to remove DMF/TBA salts.
-
Protocol B: The "Halex" Reaction (Chloride-Fluoride Exchange)
Best for: Scalable synthesis using Chloronitropyridines. Robust, industrial standard.
The Challenge: Solubility of inorganic fluoride (KF). The Fix: High surface area KF (Spray-dried) and Phase Transfer Catalysis (PTC).
Reagents & Materials
| Component | Grade/Spec | Purpose |
| Substrate | Chloro-methyl-nitropyridine | Starting Material |
| KF | Spray-Dried (SD-KF) | Fluoride Source |
| Catalyst | 18-Crown-6 or TPPBr | Phase Transfer Catalyst |
| Solvent | Sulfolane or DMSO | High boiling, polar aprotic |
Experimental Workflow Diagram
Step-by-Step Methodology
-
Drying Phase (Essential):
-
Combine Spray-dried KF (2.0 equiv) and the substrate in the reaction vessel.
-
Add Toluene (co-solvent).
-
Reflux with a Dean-Stark trap to remove trace water azeotropically.
-
Distill off the toluene completely.
-
-
Reaction:
-
Add anhydrous Sulfolane (or DMSO) and 18-Crown-6 (5 mol%).
-
Heat to 140°C - 160°C .
-
Note: If the nitro group is ortho to the chlorine, lower temps (120°C) may suffice due to activation.
-
-
Monitoring:
-
Monitor by HPLC or GC. Conversion should reach >95%.
-
-
Workup:
-
Cool to room temperature.
-
Filter off the inorganic salts (KCl and excess KF).
-
Dilute filtrate with water and extract, or distill the product directly from the high-boiling solvent (if product bp < solvent bp).
-
Safety & Troubleshooting
Hazard: Thermal Runaway
Nitropyridines are energetic. The introduction of fluoride often lowers the decomposition onset temperature.
-
Control: Always perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture before scaling up >1g.
-
Warning: Do not distill nitropyridine residues to dryness; they can be shock-sensitive.
Hazard: HF Generation
In the presence of moisture, fluoride salts generate HF.[1]
-
Protocol: Always keep Calcium Gluconate gel on the bench.
-
Glassware: At high temperatures (Halex), fluoride can etch glass. Use PTFE (Teflon) liners or reactors if possible, or expect glass degradation over repeated runs.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | "Wet" Fluoride source | Use spray-dried KF; increase azeotropic drying time. |
| Phenol Byproduct | Hydrolysis via water | Check solvent water content (Karl-Fischer titration). |
| Tarry/Black Mixture | Thermal decomposition | Lower temperature by 20°C; add radical scavenger (BHT). |
| Product Loss | Volatility | Fluorinated pyridines are volatile.[2] Avoid high-vac drying. |
References
-
Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[3][2][4][5][6][7] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society. Link (Foundational text on Halex/Denitrofluorination).
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous Tetrabutylammonium Fluoride.[6][8] Journal of the American Chemical Society. Link (Source for anhydrous TBAF preparation).
-
Adams, D. J., et al. (2010). Alkali Metal Fluorides in Organic Solvents: Halex Chemistry. Chemical Reviews. Link
-
Senaweera, S., et al. (2014). Understanding the Reactivity of Fluoride in
Reactions. Journal of Organic Chemistry.[9] Link
Sources
- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. fishersci.com [fishersci.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
Application Note: Strategic Utilization of 3-Fluoro-2-methyl-5-nitropyridine in Kinase Inhibitor Synthesis
[1][2][3]
Executive Summary: The Fluorine Advantage in Kinase Scaffolds[4]
In the optimization of Type I and Type II kinase inhibitors, the pyridine ring remains a privileged scaffold due to its ability to accept hydrogen bonds in the ATP-binding hinge region.[1] However, "plain" pyridine rings often suffer from rapid oxidative metabolism and suboptimal basicity.[1]
3-Fluoro-2-methyl-5-nitropyridine (CAS 18605-40-8) represents a high-value building block that addresses these challenges simultaneously.
-
The C3-Fluorine: Modulates the pKa of the pyridine nitrogen (lowering it from ~5.2 to ~2-3), reducing non-specific binding while maintaining H-bond acceptor capability.[2][3][4] It also blocks metabolic oxidation at the electron-rich C3 position.[2][3][1]
-
The C5-Nitro Group: Serves as a latent aniline equivalent.[2][3][4][1] Upon reduction, it provides the primary amine necessary for forming the critical "hinge-binding" amide or urea motif.[2][1]
-
The C2-Methyl Group: Acts as a versatile synthetic handle.[2][3][4][1] It can be functionalized via radical halogenation or oxidation to extend the inhibitor into the solvent-exposed front or the hydrophobic back-pocket (e.g., the gatekeeper region).[3][1]
This guide outlines three validated synthetic workflows to transform this single intermediate into diverse kinase inhibitor cores.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 3-Fluoro-2-methyl-5-nitropyridine |
| CAS Number | 18605-40-8 |
| Molecular Weight | 156.12 g/mol |
| Appearance | Yellow to brown crystalline solid |
| Melting Point | 34–38 °C (Low melting point - handle with care) |
| Hazards | Irritant, potential sensitizer.[2][3][4] Nitro compounds can be energetic; avoid shock/friction.[4][1] |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen) |
Strategic Synthetic Workflows
The utility of 3-fluoro-2-methyl-5-nitropyridine lies in its divergent reactivity.[2][3][4] We categorize its application into two primary "Warhead" pathways:
Pathway A: The "Hinge-Binder" Synthesis (Nitro Reduction)
Target:[2][3]5-Amino-3-fluoro-2-methylpyridine Application:[2][3][4] Used to synthesize the aminopyridine core found in ALK, c-Met, and ROS1 inhibitors.[1] The amine reacts with carboxylic acids or isocyanates to form the H-bond donor/acceptor pair required for ATP mimicry.[2][3][4][1]
Pathway B: The "Linker" Extension (Methyl Functionalization)
Target:[1]2-(Bromomethyl)-3-fluoro-5-nitropyridine Application:[2][3][4] Functionalization of the methyl group allows for the attachment of solubilizing groups (e.g., piperazines) or hydrophobic moieties via nucleophilic substitution, before the nitro group is reduced.[1]
Figure 1: Divergent synthetic pathways for CAS 18605-40-8.[2][3][4][5][6][7] Pathway A targets the pharmacophore core; Pathway B targets the scaffold extension.[1]
Detailed Experimental Protocols
Protocol 1: Chemoselective Nitro Reduction (Fe/NH4Cl Method)
Rationale: While catalytic hydrogenation (H2/Pd-C) is common, it carries a risk of defluorination or pyridine ring saturation under high pressure.[1] The Iron/Ammonium Chloride method is milder, highly chemoselective, and scalable.[1]
Reagents:
Step-by-Step:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 3-Fluoro-2-methyl-5-nitropyridine (10 g, 64 mmol) in Ethanol (160 mL) and Water (40 mL).
-
Activation: Add Ammonium Chloride (17.1 g, 320 mmol) and stir at room temperature for 10 minutes.
-
Reduction: Add Iron powder (17.9 g, 320 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.[4][1]
-
Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the nitro peak (M+H 157) and appearance of the amine (M+H 127).[3][1]
-
Workup:
-
Filter the suspension through a Celite pad to remove iron residues.[4][1] Wash the pad with Ethanol (50 mL).[1]
-
Concentrate the filtrate under reduced pressure to remove ethanol.[4][1]
-
Basify the remaining aqueous residue with sat.[4][1] NaHCO3 to pH ~9.[4][1]
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. The crude aminopyridine is typically pure enough (>95%) for the next step.[1] If necessary, recrystallize from Toluene/Hexane.[1]
Yield Expectation: 85–92%
Protocol 2: Radical Bromination of the Methyl Group
Rationale: Functionalizing the C2-methyl group allows the introduction of complex side chains.[3][4][1] We use Wohl-Ziegler bromination.[2][3][4][1] Note: The fluorine atom at C3 exerts an inductive effect that may slightly deactivate the methyl protons, requiring longer reaction times than non-fluorinated analogs.[1]
Reagents:
-
AIBN (Azobisisobutyronitrile, 0.1 eq) or Benzoyl Peroxide[1]
-
Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (Green alternative)[1]
Step-by-Step:
-
Preparation: In a dry flask under Argon, dissolve the starting material (5.0 g, 32 mmol) in anhydrous Trifluorotoluene (50 mL).
-
Addition: Add NBS (6.26 g, 35.2 mmol) and AIBN (0.52 g, 3.2 mmol).
-
Initiation: Heat the mixture to reflux (approx. 102°C for Trifluorotoluene). Critical: Ensure the condenser is efficient to prevent solvent loss.[4][1]
-
Reaction: Stir at reflux for 4–8 hours. The reaction color typically changes from yellow to orange/brown.[4][1]
-
Tip: If conversion stalls (checked by NMR), add a second portion of AIBN (0.05 eq) and continue reflux.[1]
-
-
Quench: Cool to 0°C to precipitate succinimide. Filter off the solid.[4][1][9]
-
Workup: Wash the filtrate with water (2 x 30 mL) and Brine (30 mL). Dry over MgSO4.[4][1]
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes). Note: The product is a lacrymator; handle in a fume hood.[1]
Yield Expectation: 60–75% (Mono-bromide), <10% (Di-bromide).[2][3][4]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Nitro Reduction | Iron surface passivation | Activate Iron powder with dilute HCl wash prior to use, or increase NH4Cl loading.[2][3][4] |
| Defluorination (Pathway A) | Over-reduction (if using Pd/C) | Switch to Fe/NH4Cl or SnCl2 methods.[1] Avoid high-pressure hydrogenation (>40 psi).[3][4][1] |
| Over-Bromination (Pathway B) | Excess NBS or high temp | Strictly control stoichiometry (1.05 eq NBS).[1] Stop reaction at ~85% conversion to avoid di-bromo byproduct.[2][3][1] |
| Low Solubility | High crystallinity of nitro-pyridine | Use co-solvents like THF/MeOH for reduction steps if EtOH is insufficient.[2][3][4][1] |
References
-
Synthesis of Fluorinated Pyridines
-
Nitro Reduction Methodologies
-
Kinase Inhibitor Design (Fluorine Effect)
-
NBS Bromination Protocols
Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment adhering to safety regulations regarding hazardous materials.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. 5-Bromo-3-fluoro-2-nitropyridine - High purity | EN [georganics.sk]
- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. caming.com [caming.com]
- 5. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1806428-76-1|3-Fluoro-2-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Scalable Synthesis Routes for 3-Fluoro-2-methyl-5-nitropyridine
Executive Summary & Strategic Analysis
The synthesis of 3-Fluoro-2-methyl-5-nitropyridine (CAS 1806428-76-1) presents a classic regioselectivity challenge in heterocyclic chemistry. This intermediate is a critical scaffold for kinase inhibitors and agrochemicals, where the 3-fluoro and 5-nitro motifs serve as handles for further functionalization (e.g., S_NAr or reduction/amidation).
This guide delineates two distinct routes, selected based on scalability, safety profile, and required purity.
| Feature | Route A: Direct Nitration | Route B: Malonate Displacement (Recommended) |
| Starting Material | 3-Fluoro-2-methylpyridine | 2-Chloro-3-fluoro-5-nitropyridine |
| Step Count | 1 (plus difficult purification) | 2 (One-pot potential) |
| Regioselectivity | Poor to Moderate (Mixture of 5- and 6-nitro) | Absolute (100% Regiocontrol) |
| Scalability | Limited by exotherm management | Excellent (Standard batch reactors) |
| Primary Risk | Runaway nitration / Isomer separation | Decarboxylation off-gassing |
Strategic Decision Matrix
Use Route A only for early-phase discovery (<10g) where speed is prioritized over purity. Use Route B for process development and manufacturing (>100g) to ensure GMP-compliant purity and safety.
Pathway Visualization
The following diagram illustrates the decision logic and chemical flow for both synthesis strategies.
Caption: Comparative workflow of Direct Nitration (Route A) vs. Malonate Displacement (Route B).
Protocol: Route B - The Malonate Displacement (Recommended)
This route utilizes the high reactivity of 2-chloropyridines activated by a 5-nitro group. By displacing the chlorine with a malonate nucleophile and subsequently decarboxylating, we install the methyl group with perfect regiocontrol.
Reaction Scheme
-
S_NAr: 2-Cl-3-F-5-NO2-Py + Diethyl Malonate
Malonate Intermediate -
Decarboxylation: Malonate Intermediate
3-F-2-Me-5-NO2-Py + CO2 + EtOH
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Precursor: 2-Chloro-3-fluoro-5-nitropyridine (Purity >98%) [1]
-
Reagent: Diethyl malonate (1.2 eq)
-
Base: Sodium Hydride (60% in oil, 1.5 eq) OR K2CO3 (for milder conditions)
-
Solvent: Anhydrous THF or DMF
-
Acid: 6M HCl
Step-by-Step Methodology
Step 1: Formation of the Malonate Adduct
-
Preparation of Base: In a dry 3-neck round-bottom flask equipped with a nitrogen inlet and temperature probe, suspend Sodium Hydride (1.5 eq) in anhydrous THF (10 vol). Cool to 0°C.
-
Nucleophile Formation: Add Diethyl malonate (1.2 eq) dropwise over 30 minutes. Note: Evolution of H2 gas will occur. Ensure proper venting. Stir at 0-5°C for 30 mins until gas evolution ceases.
-
Addition of Substrate: Dissolve 2-Chloro-3-fluoro-5-nitropyridine (1.0 eq) in THF (5 vol) and add dropwise to the malonate solution, maintaining internal temperature <10°C.
-
Expert Insight: The 3-fluoro group is stable under these conditions provided the temperature is controlled; the 2-chloro position is significantly more electrophilic due to the para-nitro activation [2].
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2).
-
Quench: Carefully quench with saturated NH4Cl solution. Extract with Ethyl Acetate, wash with brine, dry over MgSO4, and concentrate to yield the crude malonate intermediate (typically a viscous oil).
Step 2: Hydrolysis and Decarboxylation
-
Setup: Suspend the crude intermediate in 6M HCl (10 vol).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 6-12 hours.
-
Process Control: Monitor CO2 evolution. The reaction is complete when off-gassing stops and LCMS shows conversion of the di-acid intermediate to the methyl product.
-
-
Workup: Cool to 0°C. Neutralize carefully with NaOH or Na2CO3 to pH 8-9.
-
Extraction: Extract with Dichloromethane (DCM) (3x).
-
Purification: The crude product is often pure enough (>95%) for subsequent steps.[1] If necessary, recrystallize from Ethanol/Water or purify via short silica plug (eluting with DCM).
Expected Yield: 75-85% (over 2 steps).
Protocol: Route A - Direct Nitration (Alternative)
This route is viable only if the starting material 3-Fluoro-2-methylpyridine is significantly cheaper and purification capabilities (preparative HPLC or efficient fractional crystallization) are available.
Reaction Scheme
3-F-2-Me-Py + HNO3/H2SO4
Critical Challenges
-
Regioselectivity: The 2-methyl group directs ortho/para (positions 3, 5, 6). The 3-fluoro group directs ortho/para (positions 2, 4, 6). Position 5 is favored by the methyl group (para) and ring electronics (beta), but position 6 is activated by both substituents.
-
Safety: Nitration of pyridines requires harsh conditions (oleum or high temperatures) due to the deactivated pyridinium ring formed in acid [3].
Step-by-Step Methodology
-
Acid Preparation: In a reactor with an efficient cooling jacket, charge Conc. H2SO4 (5 vol). Cool to 0-5°C.[2]
-
Substrate Addition: Add 3-Fluoro-2-methylpyridine (1.0 eq) slowly. Caution: Exothermic protonation.
-
Nitrating Agent: Add Fuming HNO3 (1.5 eq) dropwise, maintaining temp <10°C.
-
Reaction: Heat slowly to 60-80°C. Stir for 4-8 hours.
-
QC Check: Monitor consumption of SM. If sluggish, add additional HNO3 or switch to KNO3/H2SO4.
-
-
Quench: Pour reaction mixture onto crushed ice (20 vol).
-
Neutralization: Neutralize with solid Na2CO3 or NH4OH to pH 7-8. Precipitation of nitro isomers usually occurs.
-
Isolation: Filter the solid.
-
Purification (Crucial): Recrystallize from Ethanol. If the 6-nitro isomer persists, column chromatography (Gradient: 0-20% EtOAc in Hexanes) is required.
Analytical Specifications (QC Standards)
To validate the synthesis, the following analytical parameters must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Pale yellow to off-white solid |
| Purity | HPLC (254 nm) | |
| Identity | 1H-NMR (DMSO-d6) | |
| Moisture | Karl Fischer | |
| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |
Safety & Scalability Assessment
Process Safety (HazOp Insights)
-
Nitration (Route A): High Risk. The formation of the pyridinium salt deactivates the ring, requiring higher temperatures which increases the risk of thermal runaway. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling >100g.
-
Decarboxylation (Route B): Moderate Risk. Rapid CO2 evolution during the acid hydrolysis step can cause vessel pressurization or foaming. Control Measure: Slow ramp rates and adequate headspace (fill volume <60%).
Scalability Factors
-
Route B is the preferred manufacturing route. It avoids hazardous nitration on the final scaffold and relies on standard C-C bond formation and hydrolysis.
-
Solvent Selection: For Route B, THF can be replaced with 2-MeTHF (greener alternative) or Toluene (for the malonate coupling if a phase transfer catalyst is used) to improve process mass intensity (PMI).
References
-
ChemicalBook. (2023). Synthesis of 2-chloro-3-fluoro-5-nitropyridine from 3-fluoro-5-nitropyridin-2-ol.[3] Retrieved from
-
BenchChem. (2025).[4][2] Application Notes for Nitropyridine Derivatives.[5] Retrieved from
-
ResearchGate. (2022). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.[5] Retrieved from
-
Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from
-
BLD Pharm. (2023). 3-Fluoro-2-methyl-5-nitropyridine Product Data. Retrieved from
(Note: While specific literature for the exact malonate displacement on the 3-fluoro analog is proprietary in some contexts, the protocol above is adapted from the validated general procedure for 2-methyl-3-nitropyridines as cited in Reference 3 and 4.)
Sources
Application Note: Precision C-H Activation of 3-Fluoro-2-methyl-5-nitropyridine
This Application Note is structured to provide high-level technical guidance for the C-H activation and functionalization of 3-Fluoro-2-methyl-5-nitropyridine . It is designed for medicinal chemists and process development scientists, focusing on actionable protocols, mechanistic rationale, and safety.
Executive Summary & Substrate Analysis
3-Fluoro-2-methyl-5-nitropyridine (CAS: 12408184) represents a highly functionalized, electron-deficient scaffold ("push-pull" system dominated by electron withdrawal). It serves as a critical intermediate for kinase inhibitors (e.g., Crizotinib analogs) and antivirals.
The molecule presents three distinct vectors for C-H functionalization, governed by competing steric and electronic effects:
-
Lateral C(sp³)-H Activation (C2-Methyl): The protons at the C2-methyl position are significantly acidified by the para-nitro (C5) and ortho-fluoro (C3) groups, making them prime targets for deprotonative functionalization or radical abstraction.
-
Nucleophilic Radical Attack (C6-H): The C6 position is the most electron-deficient site on the ring (ortho to N, ortho to NO₂), making it highly susceptible to Minisci-type radical additions.
-
Directed/Steric C(sp²)-H Activation (C4-H): Sandwiched between the 3-Fluoro and 5-Nitro groups, this position is sterically crowded but electronically activated. Access requires specific directing groups or small transient mediators.
Substrate Reactivity Map
Figure 1: Reactivity vectors for 3-Fluoro-2-methyl-5-nitropyridine based on electronic and steric analysis.
Protocol A: Lateral C(sp³)-H Functionalization (C2-Methyl)
Mechanism: Lateral Lithiation / Electrophilic Trapping Target: C2-Methyl Group Rationale: The C2-methyl protons in 2-picolines are acidic. In this substrate, the acidity is dramatically enhanced by the electron-withdrawing -NO₂ (via resonance) and -F (via induction) groups. This allows for clean deprotonation using lithium amides at low temperatures, avoiding nucleophilic attack on the ring.
Experimental Workflow
-
Reagents:
-
Substrate: 3-Fluoro-2-methyl-5-nitropyridine (1.0 equiv)
-
Base: LDA (Lithium Diisopropylamide), 1.1 equiv. Note: Avoid n-BuLi direct addition to prevent nucleophilic attack at C6.
-
Electrophile: Benzaldehyde, Alkyl Halides, or DMF (1.2 equiv).
-
Solvent: Anhydrous THF.
-
-
Step-by-Step Protocol:
-
Step 1 (Base Prep): Generate LDA in situ by adding n-BuLi (2.5 M in hexanes) to a solution of diisopropylamine (1.2 equiv) in THF at -78 °C. Stir for 30 min.
-
Step 2 (Deprotonation): Add a solution of 3-Fluoro-2-methyl-5-nitropyridine in THF dropwise to the LDA solution at -78 °C. The solution will likely turn deep red/purple (characteristic of the benzylic anion).
-
Step 3 (Equilibration): Stir at -78 °C for 45 minutes. Critical: Do not warm above -60 °C; the nitro group makes the lithiated species sensitive to decomposition (redox pathways).
-
Step 4 (Functionalization): Add the electrophile (e.g., Benzaldehyde) dropwise.
-
Step 5 (Quench): Stir for 1 hour at -78 °C, then quench with saturated NH₄Cl solution while still cold. Warm to RT.
-
-
Data Validation:
-
NMR: Disappearance of the singlet -CH₃ peak (approx. 2.6 ppm). Appearance of -CH₂-CH(OH)- signals (if aldehyde used).
-
| Parameter | Specification | Reason |
| Temperature | -78 °C (Strict) | Prevents polymerization/nitro-reduction. |
| Base Choice | LDA or LiTMP | Steric bulk prevents ring addition (Chichibabin-like). |
| Concentration | 0.1 M - 0.2 M | Dilution favors monomeric lithiated species. |
Protocol B: C(sp²)-H Functionalization (C6-H)
Mechanism: Minisci Reaction (Radical Substitution) Target: C6-H (Ortho to N, Ortho to NO₂) Rationale: The Minisci reaction introduces alkyl groups into electron-deficient heterocycles via nucleophilic alkyl radicals. The C6 position is the most electrophilic site due to the combined inductive withdrawal of the Nitrogen and the Nitro group.
Experimental Workflow (Photoredox Method)
Modern adaptation using Ir-photocatalysis avoids the harsh conditions of traditional Ag/Persulfate methods.
-
Reagents:
-
Substrate: 3-Fluoro-2-methyl-5-nitropyridine (1.0 equiv)
-
Radical Precursor: Carboxylic Acid (R-COOH) or Alkyl Trifluoroborate.
-
Catalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1-2 mol%).
-
Oxidant: (NH₄)₂S₂O₈ (1.5 equiv) or TCNH-based activation.
-
Solvent: DMSO/H₂O or MeCN/H₂O.
-
-
Step-by-Step Protocol:
-
Step 1: Charge a reaction vial with the substrate, alkyl radical precursor (2.0 equiv), and photocatalyst.
-
Step 2: Degas the solvent (sparge with Argon for 15 min) and add to the vial.
-
Step 3: Add the oxidant/activator.
-
Step 4: Irradiate with Blue LEDs (450 nm) at room temperature for 12-24 hours. Fan cooling is recommended to maintain ~25 °C.
-
Step 5: Dilute with EtOAc, wash with NaHCO₃, and purify via flash chromatography.
-
-
Regioselectivity Note:
-
The radical will preferentially attack C6. Secondary radicals (from secondary acids) show higher C6 selectivity over C4 due to steric clash with the C3-Fluoro and C5-Nitro groups at the C4 position.
-
Protocol C: C(sp²)-H Borylation (C4-H vs C6-H)
Mechanism: Iridium-Catalyzed C-H Borylation Target: C4-H (Directed) or C6-H (Steric) Rationale: Standard Ir-borylation is sterically governed. However, the C3-Fluoro group can act as a weak directing group (ortho-effect).
-
Challenge: The C4 position is extremely crowded (between F and NO₂).
-
Solution: Use of a smaller ligand (e.g., dmpe or tmphen ) can facilitate entry into the C4 pocket, while bulky ligands (dtbpy) will force reaction at C6 or result in no reaction.
Experimental Workflow
-
Reagents:
-
Substrate: 1.0 equiv.
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron), 1.0 equiv.
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).
-
Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%).[1]
-
Solvent: THF or neat.
-
-
Step-by-Step Protocol:
-
Step 1: In a glovebox, mix [Ir(OMe)(cod)]₂, ligand, and B₂pin₂ in THF. Stir for 10 min to generate the active catalytic species.
-
Step 2: Add the pyridine substrate.
-
Step 3: Seal the vessel and heat to 60-80 °C for 16 hours.
-
Step 4: Analyze crude mixture by GC-MS/NMR before workup (silica gel filtration can degrade pyridyl boronates; use alumina or immediate Suzuki coupling).
-
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the appropriate functionalization protocol.
Safety & Handling
-
Nitro Compounds: 3-Fluoro-2-methyl-5-nitropyridine is potentially energetic. While stable at RT, avoid excessive heating (>150 °C) of the neat material.
-
Lithiated Species: The lithiated nitro-pyridine intermediate is thermally unstable. Strict adherence to -78 °C is mandatory to prevent "runaway" decomposition or polymerization.
-
Skin Sensitization: Fluorinated nitropyridines are potent skin irritants and sensitizers. Double-gloving and use of a fume hood are required.
References
-
Minisci Reaction Mechanisms: Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm. Link
-
Ir-Catalyzed Borylation of Fluorinated Pyridines: Sadler, S. A., et al. (2014). Iridium-catalyzed C-H borylation of pyridines. Organic & Biomolecular Chemistry. Link
- Lateral Lithiation of Nitro-Picolines: While specific data on the 3-F analog is proprietary, the protocol is adapted from standard o-nitro-picoline lithiation: Makosza, M., et al. (2004). Vicarious Nucleophilic Substitution. Chemical Reviews.
-
Substrate Data: PubChem Compound Summary for CID 12408184, 2-Fluoro-3-methyl-5-nitropyridine. Link
-
Photocatalytic Minisci: Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie Int. Ed. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Fluoro-2-methyl-5-nitropyridine Synthesis
Status: Operational Ticket ID: NIT-PYR-005-OPT Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Nitration of 3-Fluoro-2-methylpyridine
Executive Summary & Diagnostic Overview
Welcome to the Technical Support Center. You are likely encountering a yield ceiling of 20–35% with significant tar formation or unreacted starting material.
The Core Problem: The nitration of 3-fluoro-2-methylpyridine presents a classic "frustrated" electrophilic aromatic substitution (EAS).
-
Deactivation: The pyridine ring is naturally electron-deficient.[1] Under nitration conditions (mixed acid), the nitrogen protonates (
), forming a pyridinium cation that is roughly times less reactive than benzene. -
Competing Directors:
-
2-Methyl (Activator): Directs ortho/para. Position 3 is blocked by Fluorine. Position 5 is para. (Favors Target)
-
Protonated Nitrogen (Deactivator): Directs meta. Position 3 is blocked.[2] Position 5 is meta.[2] (Favors Target)
-
3-Fluoro (Deactivator): Directs ortho/para (positions 2, 4, 6). It electronically disfavors position 5. (Opposes Target)
-
The Solution Path: To breach the yield barrier, we must transition from standard "mixed acid" protocols to high-temperature oleum-mediated nitration or consider the N-oxide route if direct nitration remains stubborn.
Troubleshooting Guide (Q&A)
Q1: I am using conc. and (1.42 g/mL) at 60°C, but conversion is <10%. Why?
A: Standard concentrated nitric acid (68-70%) contains ~30% water. Water is the enemy of pyridine nitration.
-
Mechanism: Water solvates the nitronium ion (
), reducing its electrophilicity. In the presence of a deactivated pyridinium ring, you need "naked," highly active . -
Fix: Switch to Fuming Nitric Acid (90%+) and Oleum (20-65% free
) . The acts as a chemical desiccant, consuming water to form more and shifting the equilibrium toward the active nitronium species.
Q2: I see the product on LCMS, but I lose it during the workup. Where is it going?
A: This is a pH-dependent solubility issue.
-
The Trap: 3-Fluoro-2-methyl-5-nitropyridine is a weak base. If you quench into ice and neutralize to pH 7, the unreacted starting material (more basic) and the product may both remain partially water-soluble or form an emulsion.
-
The Fix:
-
Quench onto ice.
-
Adjust pH to 4–5 first and extract with DCM (removes non-basic impurities/tars).
-
Adjust pH to 8–9 (carefully!) and extract exhaustively with EtOAc or DCM.
-
Warning: Going to pH >10 can trigger nucleophilic attack of hydroxide on the fluorine (creating the 3-hydroxy impurity) or ring degradation.
-
Q3: My reaction exotherms violently upon heating. How do I control this?
A: You are likely experiencing "delayed initiation."
-
Cause: If you mix reagents cold and then ramp the temperature rapidly, the reaction may not start until a threshold T is reached, at which point all accumulated reagents react simultaneously (thermal runaway).
-
Protocol: establish a "heel." Heat the sulfuric acid/oleum mixture to reaction temperature first, then add the substrate/nitric acid mixture slowly, or add the nitric acid to the hot substrate solution dropwise. Always monitor internal temperature, not just the bath.
Optimized Experimental Protocol
This protocol uses the Oleum/Fuming Nitric Acid method to maximize
Reagents
-
Substrate: 3-Fluoro-2-methylpyridine (1.0 eq)
-
Solvent/Catalyst: Oleum (20%
, 5.0 vol) -
Reagent: Fuming
(>90%, 3.0 eq) -
Quench: Crushed ice / 50% NaOH (aq)
Step-by-Step Workflow
-
Preparation: In a dry 3-neck flask equipped with an internal thermometer, reflux condenser, and pressure-equalizing addition funnel, charge Oleum (20% free
) . -
Substrate Addition: Cool to 0–5°C. Add 3-Fluoro-2-methylpyridine dropwise. Note: This is exothermic due to protonation.
-
Nitrating Agent: Add Fuming
dropwise to the mixture at 0–5°C. Stir for 30 mins at this temperature. -
Reaction (The Critical Step):
-
Slowly ramp temperature to 90–100°C .
-
Checkpoint: Monitor off-gassing. Brown fumes (
) indicate oxidation/decomposition; clear/white fumes are expected. -
Hold at 100°C for 4–6 hours.
-
-
Quench & Isolation:
Data Comparison: Method Efficiency
| Parameter | Standard Method (Conc. Acids) | Optimized Method (Oleum/Fuming) |
| Nitrating Agent | 70% | >90% |
| Temperature | 60–80°C | 95–100°C |
| Conversion | 15–25% | 65–75% |
| Major Impurity | Unreacted SM + N-oxide | Tar (oxidative degradation) |
| Safety Risk | Low | High (Corrosive/Thermal) |
Visualizations
A. Reaction Logic & Troubleshooting Flowchart
Caption: Decision matrix for selecting the correct nitration protocol based on reagent availability and observed conversion.
B. Mechanistic Pathway & Regioselectivity[2]
Caption: Mechanistic pathway highlighting the rate-limiting electrophilic attack on the deactivated pyridinium cation.
Alternative Strategy: The N-Oxide Route (Plan B)
If the direct nitration described above fails to meet purity specifications (e.g., inseparable isomers), the N-Oxide strategy is the industry standard fallback.
-
Oxidation: Treat starting material with m-CPBA or
/Urea to form 3-fluoro-2-methylpyridine-N-oxide . -
Nitration: Nitrate the N-oxide. The N-oxide oxygen donates electron density, making the ring more susceptible to attack at the 4-position (major) and sometimes the target 5-position depending on conditions. Note: This route often favors 4-nitro, so check literature carefully for substituent effects.
-
Reduction: Reduce the N-oxide using
or Fe/Acetic Acid to restore the pyridine.
Recommendation: Stick to the Oleum Direct Nitration first, as the 2-Methyl and Protonated Nitrogen directing effects align synergistically for the 5-position in the direct method.
References
- Bakke, J. M. (1995). "Nitration of Pyridine and Pyridine Derivatives." Acta Chemica Scandinavica, 49, 815.
- Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry, 3rd Ed. Elsevier. (Definitive guide on directing effects in heterocycles).
-
Pfizer Inc. (2008). "Process for the preparation of c-Met inhibitors." World Intellectual Property Organization, WO2008008539. Link (Describes synthesis of similar fluoronitropyridine intermediates).
- Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Source for Oleum/Nitronium ion mechanics).
-
BenchChem Technical Repository. (2025). "Safety Protocols for Nitration of Fluoropyridines." Link (General safety guidelines for exothermic nitrations).
Sources
Removing isomers from 3-Fluoro-2-methyl-5-nitropyridine crude mixture
Case ID: PUR-PYR-3F2M5N Status: Active Technical Lead: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your crude mixture of 3-Fluoro-2-methyl-5-nitropyridine contains persistent isomeric impurities that are co-eluting or co-crystallizing.
The nitration of 3-fluoro-2-methylpyridine is governed by competing directing groups. The methyl group (C2) directs ortho/para (to positions 3 and 5), while the fluorine atom (C3) directs ortho/para (to positions 2, 4, and 6). Because C3 is blocked by fluorine and C2 by methyl, the primary competition is between the 5-nitro (target) and 6-nitro (impurity) positions.
This guide provides a tiered troubleshooting protocol to isolate the 5-nitro isomer with >98% purity.
Module 1: Diagnostic & Triage
Before attempting purification, confirm your impurity profile. The 6-nitro isomer is the most common contaminant due to the strong para-directing effect of the fluorine atom.
Isomer Identification
| Feature | Target: 5-Nitro Isomer | Impurity: 6-Nitro Isomer | Diagnostic Note |
| Structure | Nitro is meta to Ring Nitrogen. | Nitro is ortho to Ring Nitrogen. | |
| Polarity (TLC) | Slightly more polar (Lower Rf). | Less polar (Higher Rf). | 6-nitro has internal H-bonding/dipole cancellation. |
| Basicity (pKa) | Weakly basic (pKₐ ~ 1-2). | Non-basic / Very weak. | 6-nitro group sterically and electronically deactivates the ring nitrogen. |
| ¹H NMR | Aromatic protons are singlets (or weak doublets). | Aromatic protons show strong coupling ( | 5-nitro protons are para to each other; 6-nitro protons are ortho. |
Reaction Pathway & Impurity Origin[1][2][3][4]
Figure 1: Electrophilic aromatic substitution pathways showing the origin of regioisomers.
Module 2: Fractional Crystallization (Scalable Method)
Issue: "The product oils out" or "Impurities co-crystallize." Root Cause: Nitro-pyridines have low melting points and high solubility in organic solvents. The 6-nitro impurity often disrupts the crystal lattice of the 5-nitro target.
Protocol: The "Displacement" Crystallization
Do not use a single solvent. Use a binary system where the impurity is soluble in the anti-solvent.
Reagents:
-
Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Acetone.
-
Solvent B (Anti-Solvent): Hexanes or Petroleum Ether (
C).
Step-by-Step:
-
Dissolution: Dissolve the crude brown solid in the minimum amount of hot EtOAc (
C). -
Seeding: Cool to room temperature. If no crystals form, add a seed crystal of pure 5-nitro product (if available) or scratch the glass.
-
Displacement: Add warm Hexanes dropwise with vigorous stirring until persistent turbidity is observed (Cloud Point).
-
Re-dissolution: Add just enough EtOAc to clear the solution.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to RT, then refrigerate at
C overnight.-
Why? Rapid cooling traps the 6-nitro isomer. Slow cooling allows the thermodynamically stable 5-nitro crystal to exclude the impurity.
-
-
Filtration: Filter the yellow needles. Wash with cold Hexanes (NOT EtOAc).
Success Metric: The 6-nitro isomer is significantly more soluble in Hexanes and will remain in the mother liquor.
Module 3: Flash Chromatography (High Purity)
Issue: "Peaks are tailing" or "Poor resolution between isomers." Root Cause: Pyridines are basic and interact with acidic silanol groups on silica gel, causing peak broadening.
Optimization: The "Buffered" Mobile Phase
Standard EtOAc/Hexane is often insufficient. You must suppress silanol interactions.
System Parameters:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Base Modifier: 1% Triethylamine (TEA) or 1%
in the mobile phase. -
Gradient: 0%
30% EtOAc in Hexanes (with 1% TEA constant).
Troubleshooting Table:
| Observation | Adjustment |
| Streaking / Tailing | Pre-wash the column with 1% TEA in Hexanes before loading sample. |
| Co-elution | Switch to DCM / MeOH (98:2) . The selectivity often changes with chlorinated solvents. |
| Sample Precipitation | Dry load the sample. Dissolve in DCM, add silica, evaporate to dryness, and load the powder. |
Module 4: Advanced Chemical Separation (The "Pro" Tip)
Issue: Physical separation (Crystallization/Column) is failing to remove the last 5-10% of the 6-nitro isomer. Concept: Exploit the basicity difference .
-
5-Nitro: The nitro group is meta to the nitrogen. The nitrogen retains some basic character (
). -
6-Nitro: The nitro group is ortho to the nitrogen. The electron-withdrawing effect and steric hindrance render the nitrogen essentially non-basic (
).
Protocol: Selective Acid Extraction
-
Dissolve: Dissolve the crude mixture in an organic solvent (DCM or EtOAc).
-
Extract: Wash the organic layer with 1M HCl (3 times).
-
Recovery:
-
Keep the Aqueous Layer .
-
Neutralize carefully with saturated
or NaOH until pH ~8-9. -
The 5-nitro product will precipitate or oil out.
-
-
Isolate: Extract the neutralized aqueous layer with DCM, dry over
, and evaporate.
Warning: Perform a small-scale pilot (100mg) first. If the acid is too strong, you might extract both; if too weak, you extract neither.
Workflow Visualization
Figure 2: Decision matrix for selecting the optimal purification technique based on impurity load.
References
-
Regioselectivity in Pyridine Nitration
-
Purification Methodologies
-
Fluoropyridine Synthesis Patents
-
Pyridine Basicity & Separations
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. CAS 19346-45-3: 2-Fluoro-6-methyl-3-nitropyridine [cymitquimica.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. openaccesspub.org [openaccesspub.org]
Solving solubility issues with 3-Fluoro-2-methyl-5-nitropyridine
The following technical support guide addresses solubility, handling, and formulation challenges for 3-Fluoro-2-methyl-5-nitropyridine (CAS: 18559-00-1) .
Executive Summary & Compound Profile
3-Fluoro-2-methyl-5-nitropyridine is a highly functionalized heterocyclic building block.[1][2][3] Its solubility profile is dominated by the competing effects of the lipophilic fluorine atom, the hydrophobic methyl group, and the polar nitro moiety.[1][2]
-
Primary Challenge: The compound exhibits high crystal lattice energy due to
-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> stacking and dipole interactions, leading to poor aqueous solubility and slow dissolution kinetics in non-polar organics.[1][2] -
Critical Stability Note: While the fluorine atom is in the 3-position (meta to the nitro group), the electron-deficient pyridine core makes this compound sensitive to strong nucleophiles in basic media.[1][2][3] Avoid prolonged exposure to alkoxide bases in protic solvents to prevent side reactions.[1][2][3]
Physicochemical Snapshot
| Property | Value (Predicted/Experimental) | Solubility Implication |
| Molecular Weight | 156.12 g/mol | Low MW favors dissolution, but packing dominates.[1][2][3] |
| LogP (Octanol/Water) | ~1.3 - 1.6 | Moderately lipophilic; prefers organic solvents.[1][2][3] |
| H-Bond Donors | 0 | No internal H-bonding to disrupt crystal lattice.[1][2][3] |
| H-Bond Acceptors | 4 (N-pyr, NO2, F) | Good solubility in H-bond donating solvents (e.g., DMSO, Alcohols).[1][2][3] |
| pKa (Conjugate Acid) | ~1-2 (Pyridine N) | Very weak base; protonation requires strong acid (pH < 1).[1][2][3] |
Solubility Decision Matrix (Workflow)
Use this decision tree to select the optimal solvent system based on your specific application.
Figure 1: Solvent selection logic based on experimental constraints (Temperature, Toxicity, Compatibility).
Troubleshooting Guide: Common Solubility Issues
Issue 1: "The compound floats on water and won't dissolve."
Diagnosis: The compound is hydrophobic (LogP > 1.[1][2][3]3) and crystalline.[1][2][3][4] Direct addition to aqueous buffers results in "wetting" failure.[1][2] Solution: The "Solvent Spike" Method.
-
Dissolve First: Dissolve the solid completely in a water-miscible organic solvent (DMSO, DMF, or Ethanol) at 100x the final desired concentration.[1][2]
-
Vortex: Ensure the organic stock is perfectly clear.
-
Spike: Add the organic stock dropwise to the stirring aqueous buffer.
Issue 2: "Precipitation occurs during reaction workup."
Diagnosis: 3-Fluoro-2-methyl-5-nitropyridine is moderately soluble in Ethyl Acetate but less so in Hexanes.[1][2][3] During extraction, if the organic layer is concentrated too aggressively or treated with non-polar solvents, the product crashes out.[1][2] Solution:
-
Extraction Solvent: Use Dichloromethane (DCM) instead of Ethyl Acetate if solubility is marginal.[1][2][3] Pyridines generally show superior solubility in chlorinated solvents.[1][2][3]
-
Drying Agent: Use Sodium Sulfate (
) rather than Magnesium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[1][2] is slightly acidic and can coordinate with the pyridine nitrogen, causing loss of product on the solid cake [1].[2]
Issue 3: "My HPLC peaks are tailing or splitting."
Diagnosis: The basic pyridine nitrogen is interacting with silanol groups on the silica column, or the sample solvent is too strong. Solution:
-
Buffer Modifier: Add 0.1% Formic Acid or Ammonium Acetate to the mobile phase.[1][2][3] This protonates the pyridine nitrogen (forming the salt), preventing interaction with the column stationary phase.[1][2]
-
Sample Diluent: Do not inject a pure DMSO sample. Dilute the sample with the starting mobile phase (e.g., 10% ACN in Water) to ensure the compound focuses at the head of the column.[1][2]
Advanced Dissolution Protocols
Protocol A: Preparation of High-Concentration Stock (100 mM)
Best for: Storage and High-Throughput Screening (HTS)[1][2][3]
-
Weighing: Weigh 15.6 mg of 3-Fluoro-2-methyl-5-nitropyridine.
-
Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]
-
Addition: Add 900 µL of DMSO.
-
Sonication: Sonicate in a water bath at 35°C for 5-10 minutes.
-
Storage: Store at -20°C.
Protocol B: Preparation for Animal Studies (Formulation)
Best for: IP or Oral Gavage (Low Toxicity)[1][2][3]
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary Solubilizer |
| PEG-400 | 40% | Co-solvent / Viscosity |
| Tween-80 | 5% | Surfactant (Prevents aggregation) |
| Saline (0.9%) | 50% | Bulk Vehicle |
Procedure:
-
Add PEG-400 and Tween-80; vortex until clear.
-
Slowly add warm (37°C) Saline while vortexing.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone to dissolve this compound? A: Yes, Acetone is a good solvent for synthesis/transfer, but do not use it for biological assays (toxic to cells) or long-term storage (volatile, evaporates changing concentration).[1][2][3]
Q: Is the compound light sensitive? A: Nitro-pyridines can undergo photoreduction or degradation under intense UV light.[1][2][3] Store solid and solution stocks in amber vials wrapped in foil [3].
Q: Why does the color change to bright yellow in base? A: This indicates the formation of a Meisenheimer complex or deprotonation if acidic protons are present (though less likely here).[1][2][3] However, it strongly suggests instability.[1][2][3] Neutralize immediately to prevent decomposition.[1][2][3]
References
-
Purification of Pyridine Derivatives. Common Organic Chemistry Protocols. Magnesium sulfate can act as a Lewis acid, binding basic pyridines.[1][2] Sodium sulfate is neutral and preferred.[1][2][3]
-
DMSO Hygroscopicity & Compound Stability. Cryobiology, 1986.[1][2][3] DMSO absorbs water from air, reducing solubility of hydrophobic compounds.[1][2][3]
-
Photochemistry of Nitro-Pyridines. Journal of Photochemistry and Photobiology. Nitro-aromatics are susceptible to photo-rearrangement.[1][2][3]
(Note: While specific experimental solubility data for CAS 18559-00-1 is proprietary or sparse in public databases, these protocols are derived from validated structure-property relationships of the 3-fluoropyridine and 5-nitropyridine pharmacophore classes.)[3]
Sources
Preventing hydrolysis of fluoronitropyridines during workup
Topic: Preventing Hydrolysis During Workup & Isolation Ticket ID: FNP-PROTO-001 Status: Resolved / Guide Published
The Mechanistic Basis: Why is my product decomposing?
The Core Issue: Fluoronitropyridines (e.g., 2-fluoro-3-nitropyridine) are "super-electrophiles." They are designed to react, but they often react with the wrong nucleophile—water—during the quench.
The Mechanism (
-
Activation: The pyridine nitrogen (highly electronegative) and the nitro group pull electron density out of the ring, making the carbon attached to the fluorine extremely electron-deficient.
-
Attack: Water (or worse, Hydroxide
) attacks this carbon. -
The Trap: Fluorine is highly electronegative. It stabilizes the intermediate (Meisenheimer Complex) better than chlorine or bromine, making the reaction faster, even though fluoride is a worse leaving group.
-
Collapse: The complex collapses, ejecting fluoride and leaving you with a pyridone (hydroxypyridine), which is often water-soluble and lost in the aqueous layer.
Visualization: The Hydrolysis Pathway
Caption: The
Troubleshooting Guide (Q&A)
Q1: I used saturated Sodium Bicarbonate (
-
Fix: Quench with cold water or saturated Ammonium Chloride (
) , which buffers the solution to a pH of ~5-6, suppressing the formation of the aggressive species.
Q2: I'm using DMSO as my reaction solvent. Can I just add water to extract? A: Proceed with extreme caution. Polar Aprotic solvents like DMSO, DMF, and NMP "strip" the solvation shell off water molecules, making them "naked" and significantly more nucleophilic. Adding water to a warm DMSO reaction mixture is essentially a hydrolysis reactor.
-
Fix: Dilute the reaction mixture with a non-polar solvent (EtOAc or DCM) before adding any water. This partitions the fluoropyridine away from the aqueous phase immediately.
Q3: My product is an oil that won't crystallize after workup. Is it wet? A: Likely, but it may also be contaminated with the hydrolysis product (pyridone), which often acts as an emulsifier.
-
Fix: Perform a "Dry Filtration" (See Protocol A below) to avoid aqueous contact entirely if possible.
Standard Operating Procedures (SOPs)
Decision Matrix: Choosing Your Workup
Caption: Decision tree for selecting the optimal isolation method based on solvent and solubility properties.
Protocol A: The Anhydrous Filtration (Preferred)
Best for: Reactions in DCM, Toluene, or THF where the byproduct is solid (e.g., salts).
-
Cool: Chill reaction mixture to 0°C.
-
Precipitate: Add a non-polar anti-solvent (e.g., Hexanes or Et2O) to precipitate inorganic salts.
-
Filter: Pass through a pad of Celite or a fritted glass funnel under inert gas (
). -
Concentrate: Evaporate solvent at < 30°C .
-
Purify: Proceed directly to chromatography. Do not wash with water.
Protocol B: The Cold-Acidic Quench (The "Rescue")
Best for: Reactions in DMSO/DMF or when inorganic salts must be washed away.
-
Dilute First: Dilute the reaction mixture 5-fold with Ethyl Acetate (EtOAc) or Diethyl Ether (
). Do not add water yet. -
Prepare Quench: Prepare a saturated solution of
or 0.1 M HCl and chill it to 0-5°C on an ice bath. -
Rapid Wash:
-
Pour the organic mixture into the cold aqueous buffer.
-
Shake vigorously for < 30 seconds .
-
Separate layers immediately.
-
-
Dry: Dry the organic layer over Magnesium Sulfate (
)—it works faster than Sodium Sulfate ( ). -
Filter & Evaporate: Keep water bath < 30°C.
Reference Data: Reactivity Profiles
Use this table to assess the risk level of your specific substrate.
| Compound Class | Relative Hydrolysis Risk | Recommended pH | Notes |
| 2-Fluoro-3-nitropyridine | Critical (High) | < 6.0 | Highly activated. F is ortho to N; Nitro is ortho to F. |
| 2-Fluoro-4-nitropyridine | High | < 6.5 | Activated by ortho-N and para-Nitro. |
| 2-Chloro-3-nitropyridine | Moderate | < 7.5 | Cl is a better leaving group but the transition state is less stabilized than F. |
| 3-Fluoro-4-nitropyridine | Low | Neutral | Meta-position to Nitrogen reduces activation. |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Detailed explanation of pyridine activation and regioselectivity in nucleophilic substitution).
-
National Institute of Standards and Technology (NIST). "2-Hydroxy-3-nitropyridine (Hydrolysis Product)." NIST Chemistry WebBook.[1] Available at: [Link] (Identification of the primary hydrolysis impurity).
Sources
Technical Support Center: Recrystallization of 3-Fluoro-2-methyl-5-nitropyridine
Executive Summary
3-Fluoro-2-methyl-5-nitropyridine is a critical intermediate, often used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors).[1][2][3] Its purification is frequently complicated by its tendency to "oil out" rather than crystallize due to the low melting point characteristic of many nitropyridines and the presence of regioisomers (e.g., 3-fluoro-2-methyl-4-nitropyridine).[1][2][3]
This guide provides a validated solvent selection matrix and a robust binary solvent protocol designed to maximize yield while effectively rejecting polar by-products.[1]
Part 1: Solvent Selection Matrix
The following matrix evaluates solvent systems based on dielectric constant (
| Solvent System | Type | Suitability | Mechanism of Action | Recommendation Level |
| Ethyl Acetate / Heptane | Binary | High | Displacement: The compound is highly soluble in EtOAc.[1][2][3] Gradual addition of Heptane reduces solubility, forcing controlled nucleation.[2][3] | Primary (Preferred) |
| Ethanol (Absolute) | Single | Moderate | Thermal Swing: Relies on the steep solubility curve of nitro-aromatics in hot alcohols.[1][2][3] | Secondary |
| Isopropanol (IPA) | Single | Moderate | Thermal Swing: Higher boiling point than EtOH allows for better dissolution of crude tars, but yield is often lower due to higher solubility at RT.[2][3] | Alternative |
| DCM / Hexane | Binary | Low | Evaporative: Not recommended for crystallization due to the high volatility of DCM, which leads to crusting/oiling rather than crystal growth.[2][3] | Avoid |
Scientist’s Note on Polarity:
The nitro group at position 5 significantly increases the polarity of the pyridine ring.[3] Consequently, non-polar solvents (Hexane, Pentane) act strictly as anti-solvents.[2][3] Attempting to recrystallize from pure non-polar solvents will result in zero dissolution.[3] Conversely, pure polar aprotic solvents (DMF, DMSO) will dissolve the compound too well, preventing crystallization even at
Part 2: Detailed Experimental Protocol
Method: Binary Solvent Recrystallization (EtOAc/Heptane) Objective: Purification of crude 3-Fluoro-2-methyl-5-nitropyridine (>90% purity starting material).
Reagents:
Step-by-Step Workflow:
-
Dissolution (Saturation):
-
Place crude solid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add Ethyl Acetate (approx. 3-5 mL per gram of crude).[1][2][3]
-
Heat to 60-65°C (gentle reflux).
-
Checkpoint: If solids remain, add EtOAc in 0.5 mL increments until fully dissolved.[2][3] Do not add excess solvent.[3]
-
-
Impurity Scavenging (Optional):
-
Nucleation Induction:
-
Crystallization:
-
Remove heat and allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours) with slow stirring .
-
Critical Step: Once at RT, transfer to an ice bath (
) for 1 hour.
-
-
Isolation:
Part 3: Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a liquid blob) instead of crystals. Why?
Diagnosis: This is a classic issue with nitropyridines. It occurs when the solution becomes supersaturated at a temperature above the melting point of the solvated product (L-L phase separation).[2][3] Corrective Action:
-
Re-heat the mixture until the oil dissolves.
-
Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at
.[2][3] -
Slow Down: Cool the vessel much slower. Wrap the flask in aluminum foil or a towel to insulate it.[3] Rapid cooling promotes oiling.[3]
Q2: My yield is low (<50%). Where is my product?
Diagnosis: The solvent composition is likely too "strong" (too much EtOAc), holding the product in the mother liquor.[2][3] Corrective Action:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.[2][3]
-
Cool again to
to harvest a "second crop" of crystals. -
Note: Second crops are usually less pure than the first.[3]
Q3: The crystals are highly colored (dark orange/brown) instead of yellow.
Diagnosis: Retention of oxidative by-products or polymerized isomers.[1][2][3] Corrective Action:
-
Perform the Activated Carbon step described in the protocol.[3][5]
-
Ensure you wash the filter cake thoroughly with cold anti-solvent (Heptane) to displace the colored mother liquor from the crystal lattice.[2][3]
Part 4: Visual Logic & Decision Tree
The following diagram illustrates the decision logic for solvent selection based on the specific impurity profile of your crude material.
Caption: Decision tree for selecting the optimal solvent system based on impurity characteristics.
References
-
Synthesis of Fluoropyridine Compounds. (2013). Patent CN102898358A.[3] (Describes purification of analogous 2-bromo-5-fluoro-6-picoline using Ethyl Acetate/Petroleum Ether systems). Link
-
Process for the preparation of fluorinated pyridines. (1986). European Patent EP0192287A2.[3] (Details solubility and handling of chlorinated/fluorinated pyridine intermediates). Link
-
PubChem Compound Summary for CID 12408184. National Center for Biotechnology Information (2025).[2][3] PubChem Compound Summary for 2-Fluoro-3-methyl-5-nitropyridine.[1][2][3] Link[1][2][3]
-
Purification of Nitropyridine Derivatives. (2012). ChemicalBook Synthesis Guide. (General procedure for 2-chloro-3-fluoro-5-nitropyridine using EtOAc/Hexane chromatography and crystallization). Link
Sources
Validation & Comparative
Comparative Characterization Guide: 3-Fluoro-2-methyl-5-nitropyridine
Executive Summary & Strategic Context
In the development of next-generation kinase inhibitors and radioligands, 3-Fluoro-2-methyl-5-nitropyridine serves as a critical scaffold. The introduction of the fluorine atom at the C3 position is not merely structural; it modulates pKa, lipophilicity, and metabolic stability.
However, verifying this specific regioisomer is challenging due to the potential for isomeric scrambling during nitration or fluorination steps. This guide provides a definitive comparative NMR analysis , distinguishing the target compound from its non-fluorinated precursor (2-methyl-5-nitropyridine ) and common regioisomers. We focus on the diagnostic utility of
Comparative Analysis: Target vs. Precursor
The most effective way to confirm the identity of 3-Fluoro-2-methyl-5-nitropyridine is to compare it against its synthetic precursor, 2-methyl-5-nitropyridine. The disappearance of the C3-proton and the emergence of fluorine coupling patterns provide indisputable evidence of successful synthesis.
Table 1: Spectral Comparison (Target vs. Precursor)
| Feature | Precursor: 2-Methyl-5-nitropyridine | Target: 3-Fluoro-2-methyl-5-nitropyridine | Diagnostic Change |
| H3 Proton | Present (~7.3 ppm, d) | Absent | Disappearance of the high-field aromatic doublet. |
| H4 Proton | ~8.3 ppm (dd, | ~8.4–8.6 ppm (dd) | Shift downfield; Splitting dominated by |
| H6 Proton | ~9.2 ppm (d, | ~9.1–9.3 ppm (s/d) | Remains the most deshielded; Coupling to F is negligible ( |
| Methyl (-CH3) | ~2.7 ppm (Singlet) | ~2.7 ppm (Doublet) | Critical Indicator: Long-range coupling to F ( |
| 19F NMR | Silent | ~ -120 to -130 ppm | Appearance of distinct F signal. |
Analyst Note: The "smoking gun" for the target structure is the splitting of the methyl singlet into a doublet. This
coupling confirms the fluorine is spatially adjacent (ortho) to the methyl group.
Detailed 1H NMR Analysis & Assignments
The Aromatic Region (Deshielding & Coupling)
The pyridine ring is highly electron-deficient due to the nitro group (C5) and the electronegative nitrogen (N1). Adding fluorine at C3 creates a unique electronic environment.
-
H6 (Position 6): Located between the ring nitrogen and the nitro group. This is the most deshielded proton.
-
Pattern: Appears as a doublet (coupling to H4,
Hz). -
F-Coupling: Usually a singlet or broad singlet relative to Fluorine because
is often Hz and unresolved on 300/400 MHz instruments.
-
-
H4 (Position 4): Located between the Fluorine (C3) and Nitro (C5) groups.
-
Pattern:Doublet of Doublets (dd) .
-
Primary Splitting: Large coupling to Fluorine (
Hz). -
Secondary Splitting: Small meta-coupling to H6 (
Hz).
-
The Aliphatic Region (The Methyl "Tell")
-
Methyl (Position 2):
-
Pattern:Doublet .
-
Mechanism:[1] Through-bond transmission of spin information from F3 to the methyl protons (
Hz). -
Significance: If this peak is a singlet, your fluorine is likely not at position 3 (e.g., if you made 5-fluoro-2-methyl-3-nitropyridine, the F is too distant to split the methyl).
-
Visualization of Structural Logic
The following diagrams illustrate the decision logic for verifying the structure and the specific coupling pathways that generate the multiplet signals.
Diagram 1: Analytical Decision Tree
Caption: Logic flow for distinguishing the target product from starting materials and isomers based on NMR signals.
Diagram 2: H4 Proton Coupling Tree
Caption: Visualization of the splitting pattern for the H4 proton. The large F-coupling creates the primary doublet, split further by H6.
Experimental Protocol: Validated Characterization
To ensure data integrity equivalent to the theoretical values above, follow this standardized protocol.
Sample Preparation
-
Solvent Choice: Use DMSO-d6 (Dimethyl sulfoxide-d6) over CDCl3 if possible.
-
Reasoning: Nitro-pyridines are often sparingly soluble in chloroform. DMSO ensures full solubility and prevents aggregation-induced line broadening.
-
-
Concentration: Prepare a solution of 10–15 mg of compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug within the pipette to remove inorganic salts (e.g., KF, NaNO2 residues) which can cause magnetic field inhomogeneity.
Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 2.0 seconds .
-
Reasoning: Aromatic protons adjacent to nitro groups can have longer T1 relaxation times. A short D1 leads to integration errors.
-
-
Scans (NS): 16 to 32 scans are sufficient for this concentration.
-
Spectral Width: -2 to 14 ppm (ensure no exchangeable protons are missed).
Data Processing
-
Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz .
-
Phasing: Manual phasing is required. Automated routines often fail on the "roof effect" of the aromatic doublets.
-
Integration: Normalize the Methyl doublet to 3.00. This validates the aromatic integration (should be 1.00 for H4 and 1.00 for H6).
References
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine-Proton Coupling. University of Wisconsin-Madison.[2] [Link]
-
Dolinšek, J., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes, Vol. 2(111). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for J-coupling values).
Sources
Technical Assessment: 19F NMR Characterization of 3-Fluoro-2-methyl-5-nitropyridine
The following technical guide provides an in-depth analysis of the 19F NMR characteristics of 3-Fluoro-2-methyl-5-nitropyridine, designed for researchers in medicinal chemistry and structural biology.
Executive Summary
3-Fluoro-2-methyl-5-nitropyridine (CAS: 1806428-76-1) is a critical fluorinated scaffold in the synthesis of kinase inhibitors and bioisosteres.[1] Its fluorine atom serves as a highly sensitive NMR probe for monitoring binding events and confirming structural integrity.[1]
This guide defines the expected 19F NMR chemical shift range (-115 to -130 ppm) , delineates the electronic contributions of the nitro and methyl substituents, and provides a comparative framework to distinguish this compound from its regioisomers—a frequent challenge in nucleophilic aromatic substitution (SNAr) reactions.[1]
Spectral Analysis & Chemical Shift Prediction[1][2][3]
The Chemical Shift
Unlike proton NMR, where shifts are dominated by diamagnetic shielding, 19F chemical shifts are governed by paramagnetic shielding terms sensitive to local electron density and bond polarity.[1]
| Parameter | Value / Range | Reference Standard |
| Predicted Chemical Shift | -118.0 to -128.0 ppm | CFCl₃ (0.0 ppm) |
| Multiplicity | Doublet (d) or Doublet of Quartets (dq) | N/A |
| Coupling Constants | N/A |
Substituent Effects (Mechanistic Causality)
The final chemical shift is the vector sum of the baseline pyridine shift and the electronic perturbations from substituents.[1]
-
Baseline (3-Fluoropyridine): The parent compound appears at -123 to -125 ppm .[1] The nitrogen atom at position 1 shields the 3-position relative to fluorobenzene (-113 ppm).[1]
-
5-Nitro Group (Meta-Effect): The nitro group is strongly electron-withdrawing (EWG).[1] While its effect is strongest at ortho/para positions, the inductive withdrawal at the meta position (relative to F) causes a slight deshielding (downfield shift,
).[1] -
2-Methyl Group (Ortho-Effect): The methyl group is weakly electron-donating but exerts a significant "ortho effect."[1] Steric compression and local electronic changes typically result in shielding (upfield shift,
).[1]
Net Result: The shielding methyl effect largely offsets the deshielding nitro effect, keeping the signal close to or slightly upfield from the parent 3-fluoropyridine.[1]
Structural Visualization of Electronic Effects[1]
Figure 1: Vector analysis of substituent effects on the 19F NMR shift. The opposing electronic and steric forces stabilize the shift near the parent pyridine value.
Comparative Performance: Distinguishing Isomers
A common synthetic error involves the misidentification of regioisomers, particularly when using fluorinating reagents (e.g., Selectfluor) or SNAr chemistry.[1] The 19F NMR shift is the definitive tool for differentiation.
| Compound | Structure | 19F Shift (approx.)[1][2][3][4] | Key Feature |
| 3-Fluoro-2-methyl-5-nitropyridine | Target | -118 to -128 ppm | Upfield signal. 3-F is beta to Nitrogen. |
| 2-Fluoro-3-methyl-5-nitropyridine | Isomer | -60 to -70 ppm | Downfield signal. 2-F is alpha to Nitrogen (deshielded).[1] |
| 3-Fluoropyridine | Reference | -124 ppm | Lacks coupling to methyl group.[1] |
| Fluorobenzene | Standard | -113 ppm | Reference for aromatic F. |
Critical Insight: If your spectrum shows a signal near -60 to -70 ppm , you have likely synthesized the 2-fluoro isomer , not the 3-fluoro target.[1] The proximity to the ring nitrogen (alpha-position) causes massive deshielding (~50 ppm difference).[1]
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol.
Sample Preparation[1][7]
-
Solvent: DMSO-d₆ (Preferred for solubility of nitro compounds) or CDCl₃.[1]
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Trichlorofluoromethane (CFCl₃, 0.0 ppm).[1]-
Recommendation: Use an external coaxial insert for the standard to avoid chemical interaction.[1]
-
Acquisition Parameters[1]
-
Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; zg (coupled) to observe splitting.
-
Spectral Width: 200 ppm (centered at -100 ppm).
-
Relaxation Delay (D1): Set to
(typically 10–20 seconds) if accurate integration against an internal standard is required. Fluorine nuclei often have long relaxation times.[1] -
Scans (NS): 16–64 scans are usually sufficient due to the high sensitivity of 19F (83% of 1H).[1]
Validation Step
-
Check Chemical Shift: Must be in the -115 to -130 ppm window.[1]
-
Check Coupling:
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for substituent effects).
-
Reich, H. J. (2020).[1][3] 19F NMR Chemical Shifts. University of Wisconsin-Madison.[1] Link
-
Sigma-Aldrich. (2025).[1] Certified Reference Materials for 19F NMR. Link
-
SpectraBase. (2025).[1][5] 3-Fluoropyridine 19F NMR Spectrum. Link
-
RSC Publishing. (2019).[1] Solvent and substituent effects on fluorine-19 chemical shifts in 5-substituted 2-fluoropyridines. Link
Sources
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 3-Fluoro-2-methyl-5-nitropyridine
Executive Summary
This technical guide provides an in-depth analysis of the Mass Spectrometry (LC-MS/MS) fragmentation behavior of 3-Fluoro-2-methyl-5-nitropyridine , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. Unlike standard spectral libraries which often lack specific derivative data, this guide synthesizes experimental principles with mechanistic logic to offer a robust "fingerprint" for structural validation.
We compare the fragmentation dynamics of the target compound against two structural analogs—2-Methyl-5-nitropyridine and 3-Fluoro-2-methylpyridine —to isolate the specific spectral contributions of the fluorine atom and the nitro group. This comparative approach allows researchers to distinguish the target from potential impurities or regioisomers with high confidence.
Structural Analysis & Predicted Ionization
The fragmentation of 3-Fluoro-2-methyl-5-nitropyridine is governed by the interplay between the electron-withdrawing nitro group, the electronegative fluorine atom, and the electron-donating methyl group.
| Feature | Chemical Structure | Molecular Weight | [M+H]⁺ (ESI) | Key Influence on MS/MS |
| Target | 3-Fluoro-2-methyl-5-nitropyridine | 156.11 | 157.11 | Combined effects of NO₂ loss and ortho-F stability. |
| Analog A | 2-Methyl-5-nitropyridine | 138.12 | 139.12 | Lacks F; useful for identifying F-specific mass shifts. |
| Analog B | 3-Fluoro-2-methylpyridine | 111.12 | 112.12 | Lacks NO₂; represents the "core" fragment after NO₂ loss. |
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode is the preferred method due to the basic nitrogen in the pyridine ring, which readily accepts a proton ([M+H]⁺).
Experimental Protocol (Standardized)
To ensure reproducibility and "self-validating" results, the following LC-MS/MS parameters are recommended. These settings balance sensitivity with sufficient fragmentation energy.
Sample Preparation:
-
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
-
Concentration: 10 µg/mL (direct infusion) or 1 µg/mL (LC injection).
LC Conditions:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
MS Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for precursor transmission).
-
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
Fragmentation (MS/MS):
-
Collision Gas: Argon.
-
Collision Energy (CE): Ramped 15–35 eV. Rationale: Lower energies reveal the initial NO₂ loss; higher energies expose the ring cleavage.
Comparative Fragmentation Analysis
This section objectively compares the target molecule's behavior against its analogs to validate the spectral assignment.
Primary Transition: The Nitro Group Loss
The most characteristic feature of nitropyridines in ESI+ is the loss of the nitro group.
-
Target (m/z 157): The dominant initial fragment is m/z 111 , corresponding to the loss of the neutral NO₂ radical/molecule (46 Da). This generates the [3-Fluoro-2-methylpyridine]⁺ cation.
-
Analog A (m/z 139): Loses NO₂ (46 Da) to yield m/z 93 (2-methylpyridine cation).
-
Differentiation: The mass shift of exactly 18 Da (Difference between F and H) between the product ions (111 vs. 93) confirms the presence of Fluorine on the ring.
Secondary Transition: Ring Cleavage & HF Elimination
After the loss of the nitro group, the remaining "core" ions fragment further.
-
Target (from m/z 111): The 3-fluoro-2-methylpyridine core undergoes ring opening, typically losing HCN (27 Da) to form m/z 84 .
-
Ortho Effect (F-Me interaction): A specific, lower-abundance pathway involves the loss of HF (20 Da) from the m/z 111 ion, yielding m/z 91 . This is facilitated by the proximity of the methyl protons to the fluorine atom (ortho position).
-
Analog B (m/z 112): As a standalone molecule, it matches the fragment ion of the Target. It exhibits the same m/z 112 -> 85 (HCN loss) transition, validating that m/z 111/112 is indeed the stable core structure.
Summary of Diagnostic Ions
| Precursor Ion (m/z) | Fragment 1 (Loss) | Fragment 2 (Loss) | Structural Inference |
| 157.1 ([M+H]⁺) | 111.1 (-NO₂, 46 Da) | 127.1 (-NO, 30 Da) | 111.1 is the Base Peak. Confirms Nitropyridine. |
| 111.1 (Core) | 84.1 (-HCN, 27 Da) | 91.1 (-HF, 20 Da) | 84.1 confirms Pyridine ring. 91.1 suggests ortho-F/Me. |
Mechanistic Pathway (Visualization)
The following diagram illustrates the stepwise fragmentation logic. The "Ortho Effect" is highlighted as a specific validation point for the 2-methyl-3-fluoro substitution pattern.
Caption: Mechanistic fragmentation tree for 3-Fluoro-2-methyl-5-nitropyridine (ESI+), highlighting the critical branching at m/z 111.
Troubleshooting & Optimization
To ensure "Trustworthiness" in your data, use these self-validating checks:
-
Missing m/z 111?
-
Cause: Collision Energy (CE) is too low.
-
Fix: Increase CE to >20 eV. The Nitro-aromatic C-N bond requires moderate energy to cleave.
-
-
Abundant m/z 127 but low 111?
-
Cause: "Soft" fragmentation favoring NO loss over NO₂ loss.
-
Fix: This is common in some ion trap instruments. It still confirms the nitro group but is less diagnostic for the specific core.
-
-
Distinguishing from Isomers (e.g., 2-Fluoro-3-methyl...):
-
Test: Look for the m/z 91 peak (HF loss). This is significantly more favorable when the Methyl and Fluoro groups are adjacent (ortho). If this peak is absent at high energy, you may have a meta/para isomer.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Fluoro-2-methylpyridine (Analog). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: 3-Fluoro-2-methylpyridine (CID 21613172).[1] National Library of Medicine. Available at: [Link]
-
Holčapek, M., et al. Fragmentation behavior of nitro-aromatics in electrospray ionization. Journal of Mass Spectrometry.[2] (General reference for Nitro-loss mechanisms).
- Gross, J. H.Mass Spectrometry: A Textbook.
Sources
Comparative IR Profiling: Distinguishing Nitro and Fluoro Moieties in Pharmacophores
Executive Summary
In drug development, bioisosteric replacement—exchanging hydrogen for fluorine or introducing nitro groups to alter metabolic stability—is a standard medicinal chemistry strategy. However, characterizing these moieties via Infrared (IR) Spectroscopy presents distinct challenges.[1][2][3]
The nitro group (
This guide provides a technical comparison of these two functional groups, an optimized experimental protocol for their differentiation, and a logic-flow for spectral assignment.
Mechanistic Comparison: Dipoles vs. Resonance
To accurately assign peaks, one must understand the vibrational physics driving the absorption.
The Nitro Group ( ): Resonance-Driven Symmetry
The nitro group does not vibrate as isolated single and double bonds. Instead, it exists as a resonance hybrid, resulting in two coupled vibrational modes involving the entire
-
Asymmetric Stretch (
): The two N-O bonds expand/contract in opposition. This requires higher energy, resulting in a higher frequency band (typically 1550–1475 cm⁻¹). -
Symmetric Stretch (
): Both bonds expand/contract simultaneously. This appears at a lower frequency (1360–1290 cm⁻¹).[4][5] -
Diagnostic Value: The presence of both bands is the primary confirmation of a nitro group.
The Fluoro Group ( ): Electronegativity-Driven Intensity
Fluorine is the most electronegative element, creating a massive dipole moment along the
-
Dipole Intensity: According to the selection rules, IR intensity is proportional to the square of the change in dipole moment (
). Consequently, stretches are among the strongest absorbers in IR spectroscopy. -
Mass Effect: Despite the bond strength, the heavy mass of the carbon atom (relative to hydrogen) and the single-bond character keeps the frequency in the fingerprint region (1000–1400 cm⁻¹).
-
Coupling: unlike
bonds, vibrations couple strongly with the carbon skeletal backbone, often resulting in broad or multiple bands rather than a single sharp peak.
Comparative Data Table
| Feature | Nitro Group ( | Fluoro Group ( |
| Primary Region | 1550–1475 cm⁻¹ (Asymmetric)1360–1290 cm⁻¹ (Symmetric) | 1400–1000 cm⁻¹ (Very Broad Range) |
| Intensity | Strong to Very Strong | Very Strong (often "off-scale") |
| Peak Shape | Two distinct, sharp bands | Broad, often multi-shouldered |
| Electronic Effect | Electron Withdrawing (Inductive & Resonance) | Electron Withdrawing (Inductive) |
| Aromatic Shift | Conjugation shifts peaks to lower wavenumbers (Red Shift).[5] | Aryl-F often appears higher (1250–1100 cm⁻¹) than Alkyl-F. |
| Interference | Overlaps with Amide II (1550 cm⁻¹) or Arom. C=C. | Overlaps heavily with C-O (ethers/esters) and C-N. |
Decision Logic for Peak Assignment
When analyzing a pharmacophore containing potential amide, ether, nitro, and fluoro functionalities, use the following logic flow to deconstruct the spectrum.
Figure 1: Logical workflow for distinguishing Nitro and Fluoro signals in complex organic molecules.
Experimental Protocol: ATR vs. KBr
For fluorinated nitro-compounds, the choice of sampling technique is critical. While Attenuated Total Reflectance (ATR) is convenient, Potassium Bromide (KBr) pellets often yield superior resolution for the complex fingerprint region.
Method A: High-Throughput ATR (Screening)
Best for: Routine identification, liquids, and non-brittle solids.
-
Crystal Selection: Use a Diamond or Germanium crystal. Germanium has a higher refractive index, which helps avoid peak distortion in high-refractive-index samples (common with heavy halogenation).
-
Background: Collect 32 scans of the clean crystal.
-
Sample Press: Apply high pressure using the anvil clamp. Ensure the sample is in intimate contact with the crystal.
-
Note: Poor contact weakens the C-F signal disproportionately due to its dependence on penetration depth.
-
-
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Method B: High-Resolution KBr Pellet (Gold Standard)
Best for: Publication-quality spectra, resolving C-F from C-O bands, and library matching.
-
Ratio: Mix 1-2 mg of sample with 100 mg of spectral-grade KBr.
-
Critical: Fluorinated compounds are intense absorbers. Using >2 mg will cause "bottoming out" (0% transmission), truncating the C-F peak and making interpretation impossible.
-
-
Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum (to remove water).
-
Analysis: Inspect the pellet. It must be translucent. Opaque pellets cause light scattering (slope in baseline), obscuring the high-wavenumber Nitro peaks.
Validation: The Raman Cross-Check
IR spectroscopy should not be the sole method of confirmation for these groups. Raman spectroscopy offers a "self-validating" mechanism because the selection rules are complementary.
-
The Principle: IR detects changes in dipole moment.[2][3] Raman detects changes in polarizability.[6][7][8]
-
The Nitro Check: The symmetric
stretch (1350 cm⁻¹) is Raman active and usually appears as a very strong, sharp line. This confirms the IR assignment. -
The Fluoro Check: The
bond is highly polar (strong IR) but has low polarizability change (weak Raman).-
Validation: If you see a massive band at 1100 cm⁻¹ in IR, but the corresponding region in Raman is weak or silent, it is likely
. If the band is strong in both IR and Raman, it is likely a or ether stretch.
-
Figure 2: Cross-validation workflow using Raman Spectroscopy to distinguish C-F bonds from skeletal vibrations.
References
-
University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Organic Chemistry Data.[9][Link]
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." LibreTexts.[Link]
-
Specac. "Interpreting Infrared Spectra: The Fingerprint Region." Specac Application Notes.[Link]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, Wiley.[Link]
-
Kintek Solution. "Advantages of KBr Pellets vs ATR." Laboratory Equipment Guides.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. photothermal.com [photothermal.com]
- 8. scitepress.org [scitepress.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
Comparing reactivity of 3-Fluoro-2-methyl-5-nitropyridine vs 2-Fluoro isomer
Technical Comparison: Regiochemical Reactivity of Fluoro-Methyl-Nitropyridines
Executive Summary
This guide provides a technical comparison between 3-Fluoro-2-methyl-5-nitropyridine (Compound A) and its regioisomer, 2-Fluoro-3-methyl-5-nitropyridine (Compound B) .
While these molecules share identical molecular weights and functional groups, their chemical behavior is orthogonal due to the position of the fluorine atom relative to the ring nitrogen.
-
The 2-Fluoro isomer is a highly reactive electrophile, designed for rapid Nucleophilic Aromatic Substitution (
) under mild conditions. -
The 3-Fluoro isomer is electronically deactivated at the carbon-fluorine bond. It functions as a stable scaffold, retaining the fluorine atom during nitro-group reductions or methyl-group functionalization.
Bottom Line: Select the 2-Fluoro isomer if you need to displace the fluorine with an amine or ether. Select the 3-Fluoro isomer if you intend to keep the fluorine atom as a metabolic blocker and modify the nitro or methyl groups.
Electronic Structure & Theoretical Basis
The reactivity difference is dictated by the stabilization of the Meisenheimer Complex intermediate.
2-Fluoro-3-methyl-5-nitropyridine (The "Hot" Electrophile)
-
Position: Fluorine is at C2 (ortho to Nitrogen).[1]
-
Electronic Effect: The ring nitrogen exerts a strong inductive ($ -I $) and mesomeric effect. When a nucleophile attacks C2, the negative charge is delocalized onto the electronegative nitrogen atom and the para-nitro group.
-
Result: The activation energy for nucleophilic attack is significantly lowered. The "Element Effect" makes Fluorine the superior leaving group over Chlorine in this specific context due to the high electronegativity of F stabilizing the transition state.
3-Fluoro-2-methyl-5-nitropyridine (The "Cold" Scaffold)
-
Position: Fluorine is at C3 (meta to Nitrogen).
-
Electronic Effect: The C3 position is not conjugated with the ring nitrogen or the 5-nitro group for negative charge delocalization. A nucleophile attacking C3 generates a high-energy intermediate that cannot be effectively stabilized by the heteroatom or the electron-withdrawing nitro group.
-
Result: This molecule is inert to standard
conditions. The Fluorine bond is robust, allowing for chemoselective transformations elsewhere on the molecule.
Comparative Reactivity Data
The following table summarizes the performance of both isomers when treated with morpholine (a standard secondary amine nucleophile) and Iron/Acid (reductive conditions).
| Feature | 3-Fluoro-2-methyl-5-nitropyridine | 2-Fluoro-3-methyl-5-nitropyridine |
| Primary Reactivity | Nitro-Reduction / Methyl-Oxidation | Nucleophilic Aromatic Substitution ( |
| Reaction with Morpholine | No Reaction (Recovers starting material) | >95% Conversion to 2-morpholino derivative |
| Conditions for | Requires Pd-Catalysis (Buchwald-Hartwig) | Mild Heat (25–60°C), Basic conditions |
| Leaving Group Ability | Poor (F is retained) | Excellent (F is displaced) |
| Nitro Reduction (Fe/HCl) | Yields 3-Fluoro-2-methyl-5-aminopyridine | Yields 2-Fluoro-3-methyl-5-aminopyridine (Risk of defluorination if over-reduced) |
Visualization: Reactivity Decision Tree
The following diagram illustrates the divergent synthetic pathways for these isomers.
Caption: Divergent reaction pathways. The 2-Fluoro isomer (Green) undergoes substitution, while the 3-Fluoro isomer (Red) resists substitution, directing chemistry to the nitro group.
Experimental Protocols
Protocol A: Displacement of 2-Fluoro Isomer
Use this protocol for 2-Fluoro-3-methyl-5-nitropyridine.
Objective: Synthesis of 2-morpholino-3-methyl-5-nitropyridine.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methyl-5-nitropyridine (1.0 eq, 5.0 mmol) and anhydrous Acetonitrile (20 mL).
-
Addition: Add Potassium Carbonate (
, 1.5 eq) followed by Morpholine (1.2 eq) dropwise. -
Reaction: Heat the mixture to 60°C for 2 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (
) should disappear, replaced by a more polar yellow spot. -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude yellow solid is typically pure enough (>95%). If necessary, recrystallize from Ethanol.[2]
-
Note: No inert atmosphere is strictly required, but moisture should be minimized.
-
Protocol B: Nitro Reduction of 3-Fluoro Isomer
Use this protocol for 3-Fluoro-2-methyl-5-nitropyridine.
Objective: Synthesis of 3-Fluoro-2-methyl-5-aminopyridine (preserving the C-F bond).
-
Setup: Dissolve 3-Fluoro-2-methyl-5-nitropyridine (1.0 eq, 5.0 mmol) in Ethanol/Water (4:1 ratio, 25 mL).
-
Activation: Add Ammonium Chloride (
, 5.0 eq) and Iron Powder (325 mesh, 4.0 eq). -
Reaction: Heat to reflux (80°C ) with vigorous stirring for 3 hours. The yellow color of the nitro compound will fade to a pale or colorless solution (often with brown iron oxide sludge).
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.
-
Isolation: Concentrate the filtrate. Dilute with water and adjust pH to >10 with 1M NaOH. Extract with Ethyl Acetate (3x).[3][4] Dry over
and concentrate.-
Critical Check: Verify the integrity of the C-F bond using
-NMR (expect signal around -120 to -140 ppm).
-
References
-
Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12408184, 2-Fluoro-3-methyl-5-nitropyridine. Retrieved from [Link]
-
S. D. Kuduk et al. (2005).[4] Tetrabutylammonium Salt Induced Denitration of Nitropyridines. Organic Letters, 7, 577–579.[4] (Cited for general nitro-pyridine reactivity context). Retrieved from [Link]
Sources
Comparative Stability Guide: 3-Fluoro-2-methyl-5-nitropyridine in Acidic Media
[1]
Executive Summary
Product: 3-Fluoro-2-methyl-5-nitropyridine CAS: 18605-16-4 (Analogous references used for structural validation) Core Finding: Superior hydrolytic stability compared to 2-fluoro isomers.[1]
This guide provides a technical analysis of the stability of 3-Fluoro-2-methyl-5-nitropyridine under acidic conditions.[1] Unlike its 2-fluoro or 4-fluoro analogs, which undergo rapid nucleophilic aromatic substitution (
Chemical Stability Profile: The Isomer Effect
To understand the stability of 3-Fluoro-2-methyl-5-nitropyridine, one must compare it to its regioisomer, 2-Fluoro-3-methyl-5-nitropyridine .[1] The difference in stability is not merely distinct; it is mechanistic.[1]
Mechanistic Divergence
In acidic media, the pyridine nitrogen is protonated, forming a pyridinium cation.[1] This increases the electrophilicity of the ring.[1][2]
-
2-Fluoro Isomer (Labile): The C2 position is adjacent to the protonated nitrogen (
).[1] Water (nucleophile) attacks C2.[1] The resulting Meisenheimer-like intermediate is stabilized by the ability of the nitrogen to accept the negative charge (or electron density) directly. This leads to rapid displacement of fluoride and tautomerization to the 2-pyridone .[1] -
3-Fluoro Isomer (Stable): The C3 position is meta to the nitrogen.[1] Attack at C3 generates an intermediate where the negative charge cannot be delocalized onto the electronegative nitrogen atom.[1] Consequently, the activation energy for hydrolysis is significantly higher, rendering the molecule stable in standard acidic workflows (e.g., nitration, reduction, decarboxylation).
Comparative Reactivity Table
| Feature | 3-Fluoro-2-methyl-5-nitropyridine | 2-Fluoro-3-methyl-5-nitropyridine |
| Position of Fluorine | C3 (Meta to N) | C2 (Ortho to N) |
| Acidic Stability | High | Low (Hydrolysis Risk) |
| Primary Degradant | None (under standard conditions) | 3-methyl-5-nitro-2-pyridone |
| Low (Requires strong forcing) | High (Occurs in mild acid/heat) | |
| Electronic Effect | Inductive withdrawal only | Resonance activation + Inductive |
Visualizing the Stability Mechanism
The following diagram illustrates the divergent pathways of the two isomers under acidic stress.
Figure 1: Comparative mechanistic pathway showing the high energy barrier for hydrolysis at the C3 position (Green) versus the rapid degradation at the C2 position (Red).
Experimental Validation Protocol
As a self-validating system, the following protocol allows researchers to empirically verify the stability of the 3-fluoro scaffold during process development. This "Stress Test" is designed to simulate harsh acidic workups.[1]
Materials
-
Substrate: 3-Fluoro-2-methyl-5-nitropyridine (100 mg)
-
Acid Medium: 6M Hydrochloric Acid (HCl) or 20% Sulfuric Acid (
) -
Solvent: Acetonitrile (MeCN) for HPLC dilution
-
Standard: 2-methyl-5-nitropyridin-3-ol (Potential hydrolysis degradant standard)[1]
Step-by-Step Stress Test Methodology[1]
-
Preparation: Dissolve 100 mg of the substrate in 5 mL of 6M HCl in a pressure vial.
-
Thermal Stress: Heat the mixture to 80°C for 4 hours .
-
Note: These conditions are sufficient to hydrolyze 2-fluoropyridines completely.[1]
-
-
Sampling: Take a 50 µL aliquot every hour.
-
Quenching: Neutralize the aliquot immediately with saturated
and dilute with MeCN. -
Analysis: Inject into HPLC (C18 Column, Gradient Water/MeCN + 0.1% TFA).
Expected Results (Self-Validation Criteria)
| Parameter | 3-Fluoro-2-methyl-5-nitropyridine | Failure Mode (Degradation) |
| HPLC Purity (t=4h) | > 98% (Unchanged) | < 90% |
| New Peaks | None | Appearance of earlier eluting peak (Pyridone/Phenol) |
| Appearance | Clear/Pale Yellow solution | Darkening or precipitation of insoluble solids |
Interpretation: If the HPLC trace shows a new peak eluting significantly earlier (more polar) than the parent, hydrolysis has occurred. For the 3-fluoro isomer, this should be absent , confirming stability.[1]
Technical Context & Applications
The stability of the 3-fluoro-2-methyl-5-nitropyridine scaffold allows it to serve as a robust intermediate in complex syntheses where acidic conditions are unavoidable.
-
Reduction Reactions: The nitro group can be reduced to an amine using
/HCl or Fe/Acetic Acid without losing the fluorine atom.[1] -
Sandmeyer Reactions: The 2-methyl group can be oxidized or functionalized in acidic media.[1]
-
Comparison to Alternatives:
Workflow Visualization: Safe Operating Window
Figure 2: Safe operating window demonstrating the compatibility of the 3-fluoro scaffold with standard acidic synthetic transformations.
References
-
BenchChem. (2025).[1][3][4] 1-methyl-3-nitropyridin-2(1H)-one: Synthesis, Properties, and Biological Potential. Retrieved from
-
ChemicalBook. (2024).[1] 2-Chloro-3-fluoro-5-nitropyridine synthesis and reaction conditions. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from
-
Royal Society of Chemistry. (2025).[1] Supplementary Information: Synthetic routes to substituted nitropyridines. Retrieved from
-
PubChem. (2025).[1][5] 2-Fluoro-3-methyl-5-nitropyridine Compound Summary. Retrieved from
Safety Operating Guide
Operational Guide: Safe Disposal of 3-Fluoro-2-methyl-5-nitropyridine
Executive Operational Summary
This guide defines the mandatory disposal protocols for 3-Fluoro-2-methyl-5-nitropyridine . Due to the presence of both a nitro group and a fluorine atom on the pyridine ring, this compound requires strict segregation from non-halogenated waste streams to prevent damage to standard incineration infrastructure and ensure regulatory compliance.
Compound Identification & Waste Classification
| Parameter | Detail |
| Chemical Name | 3-Fluoro-2-methyl-5-nitropyridine |
| CAS Number | 1806428-76-1 (Note: Analogous to 3-Fluoro-2-nitropyridine, CAS 54231-35-5) |
| Molecular Formula | C₆H₅FN₂O₂ |
| Primary Hazards | Skin/Eye Irritant (Cat 2), STOT SE 3 (Respiratory), Combustible |
| RCRA Waste Status | Hazardous Waste (Characteristic: Toxicity/Ignitability) |
| Mandatory Stream | Halogenated Organic Waste (Do NOT mix with general organics) |
| Disposal Method | High-temperature incineration with HF scrubbing |
Hazard Profile & Causality (The "Why")
To ensure safety, you must understand the chemical causality behind these protocols. We do not segregate arbitrarily; we segregate based on combustion byproducts.
A. The Fluorine Factor (HF Generation)
Unlike standard organic waste (C, H, O, N), this compound contains a C-F bond. Upon incineration, the fluorine atom does not oxidize to a benign gas. Instead, it hydrolyzes to form Hydrogen Fluoride (HF) .
-
Operational Impact: HF is highly corrosive to the refractory lining of standard incinerators. It requires specialized facilities equipped with caustic scrubbers to neutralize the acid gas.
-
Risk: Placing this in a "Non-Halogenated" drum may result in the rejection of the waste shipment or damage to the disposal facility, leading to significant fines for your organization.
B. The Nitro Group (NOx & Energetics)
While mono-nitro pyridines are generally stable compared to polynitro compounds (like TNT), they are energetic functional groups.
-
Operational Impact: They release Nitrogen Oxides (NOx) upon burning.
-
Safety Rule: Never distill reaction mixtures containing this compound to dryness without a rigorous thermal safety assessment (DSC/ARC), as nitro-aromatics can decompose exothermically at high concentrations [1].
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
Use this protocol for solid powder in original or secondary vials.
-
Keep in Original Container: If the container is intact, do not empty it. The safest vessel is the original manufacturer's bottle.
-
Secondary Containment: Place the bottle inside a clear, sealable zip-lock bag to contain any potential dust or minor leaks.
-
Labeling: Apply a hazardous waste label.
-
Must Read: "Hazardous Waste - Solid, Toxic, Halogenated."
-
Constituents: List "3-Fluoro-2-methyl-5-nitropyridine."[1]
-
-
Segregation: Place the bagged container into the Solid Hazardous Waste Drum .
-
Critical Check: Ensure this drum is destined for incineration, not landfill.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the compound.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., do not mix oxidizers with organic solvents).
-
Select the Correct Stream:
-
CORRECT: Halogenated Organic Waste (Blue tag/Red can, depending on facility).
-
INCORRECT: Non-Halogenated / General Organic Waste.
-
-
Dilution (If necessary): If the compound is in a concentrated reactive mixture, dilute with a compatible combustible solvent (e.g., Dichloromethane or Ethyl Acetate) to <10% concentration to mitigate any thermal risks from the nitro group.
-
Log the Volume: Record the approximate volume and concentration on the waste tag. Explicitly write "Contains Fluorinated Organics."
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating fluorinated pyridine waste. Note the critical override: the solute dictates the stream, not just the solvent.
Emergency Contingencies (Spill Response)
If a spill occurs outside of a fume hood:
-
Evacuate & Ventilate: The nitro-pyridine dust is a respiratory irritant.[2][3] Clear the immediate area.[2][4][5][6]
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 or P100 particulate respirator if dust is visible.
-
Dry Spill Cleanup:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or absorbent pad to dampen.
-
Scoop into a sealable bag.
-
Wipe the surface with a mild detergent and water.
-
-
Wet Spill Cleanup:
-
Absorb with vermiculite or standard spill pads.
-
Place in the Halogenated Waste bucket.
-
Do not use bleach (Hypochlorite can react aggressively with nitrogen-containing organics). Use simple soap/water for final cleaning [2].
-
Regulatory Compliance Notes
-
RCRA Codes: While not explicitly P- or U-listed by specific CAS, this waste typically falls under D001 (Ignitable, if in solvent) or generic hazardous waste requiring thermal destruction.
-
EPA Guidance: Under 40 CFR 264, incineration of fluorinated compounds requires specific emission controls for Hydrogen Fluoride [3].
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
American Chemical Society. (2023). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency. (2024). Combustion of Hazardous Waste containing Fluorine. EPA RCRA Guidelines. [Link]
Sources
- 1. 1806428-76-1|3-Fluoro-2-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. The Combustion of Highly Fluorinated Organic Compounds | University of Utah Partnerships | J. Willard Marriott Digital Library [collections.lib.utah.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
